beta-Amyloid Peptide (1-42) (human)
Description
Historical Context of Beta-Amyloid Peptide (1-42) Research
The journey to understanding the role of beta-amyloid began with the initial identification of amyloid plaques in the brains of Alzheimer's patients by Dr. Alois Alzheimer in the early 1900s. news-medical.netnih.gov However, it wasn't until 1984 that the primary component of these plaques was isolated and identified as the amyloid beta-protein (Aβ). drugdiscoverynews.com A pivotal moment in the field came in 1991 with the formulation of the "amyloid hypothesis" by John Hardy and David Allsop. nih.gov This hypothesis proposed that the deposition of Aβ is the primary event that initiates the pathological cascade leading to Alzheimer's disease, including the formation of neurofibrillary tangles composed of tau protein, and ultimately, neuronal death. news-medical.netnih.gov
Further research in the early 1990s solidified the importance of Aβ, particularly with the discovery that mutations in the amyloid precursor protein (APP) gene on chromosome 21, as well as in the presenilin 1 (PSEN1) and presenilin 2 (PSEN2) genes, are linked to early-onset familial Alzheimer's disease. nih.govmdpi.com These genetic discoveries provided strong evidence that aberrant Aβ production or processing could be a causative factor in the disease. A significant finding in 1992 was the discovery that the amyloid beta protein is produced by everyone throughout life, shifting the research focus to understanding the factors that lead to its pathological accumulation in some individuals. youtube.com Over the years, the focus has evolved from solely implicating the insoluble plaques to recognizing the toxicity of smaller, soluble oligomeric forms of Aβ42. wikipedia.orgnih.govnih.gov
Current Paradigms of Beta-Amyloid Peptide (1-42) Involvement in Disease Pathogenesis
The "amyloid cascade hypothesis" has been the dominant paradigm in Alzheimer's research for decades, suggesting that the accumulation of Aβ42 is the initiating step in a complex series of events that result in neurodegeneration. news-medical.netmdpi.comnih.gov This hypothesis posits that an imbalance between the production and clearance of Aβ42 leads to its aggregation, first into soluble oligomers, then into larger protofibrils, and finally into the insoluble amyloid plaques found in the brains of AD patients. nih.govnih.gov
Key Tenets of the Amyloid Cascade Hypothesis
| Tenet | Description | Supporting Evidence |
|---|---|---|
| Aβ as the Initiating Factor | The accumulation and aggregation of Aβ peptides in the brain is the primary pathological event in Alzheimer's disease. mdpi.comnih.gov | Genetic mutations in APP, PSEN1, and PSEN2 genes, which all affect Aβ production, cause early-onset familial AD. nih.govmdpi.com Individuals with Down syndrome (Trisomy 21) have an extra copy of the APP gene and invariably develop AD pathology. nih.gov |
| Aβ Aggregation Cascade | Aβ monomers aggregate into soluble oligomers, which then form protofibrils and eventually insoluble amyloid plaques. nih.gov | In vitro studies demonstrate the spontaneous aggregation of Aβ peptides. mdpi.com Brain imaging and cerebrospinal fluid (CSF) analysis show evidence of Aβ deposition years before clinical symptoms appear. athenslab.gr |
| Toxicity of Aβ Species | Both soluble oligomers and insoluble plaques contribute to neurotoxicity, leading to synaptic dysfunction, inflammation, and neuronal cell death. wikipedia.orgnih.govnih.gov | Soluble Aβ oligomers have been shown to impair synaptic plasticity and memory in animal models. nih.gov Amyloid plaques are associated with localized inflammation and neuronal damage. news-medical.net |
| Downstream Tau Pathology | Aβ accumulation triggers the hyperphosphorylation and aggregation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). news-medical.netnih.gov | Animal models show that Aβ pathology can accelerate the development of tau pathology. nih.gov The spatial and temporal progression of plaques and tangles in the brain follows a predictable pattern in AD. nih.gov |
More recently, the "amyloid-β oligomer hypothesis" has gained significant traction, suggesting that the most toxic species are not the large, insoluble plaques, but rather the smaller, soluble oligomers of Aβ42. mdpi.comnih.govyoutube.com These oligomers are believed to be more mobile and capable of disrupting synaptic function, leading to the cognitive deficits seen in the early stages of AD. nih.govnih.gov Research indicates that these oligomers can directly bind to neurons, induce oxidative stress, and trigger inflammatory responses. nih.govnih.gov
Furthermore, some research proposes a more nuanced role for beta-amyloid, suggesting it may have protective functions, such as acting as a defense mechanism against metal toxicity. frontiersin.org This perspective challenges the conventional view of Aβ as purely pathogenic and suggests that its role in disease may be more complex than previously understood. frontiersin.org
The clinical relevance of Aβ42 is underscored by its use as a biomarker. Lower levels of Aβ42 in the cerebrospinal fluid (CSF) are thought to reflect its increased deposition in brain plaques and are a key diagnostic marker for Alzheimer's disease. athenslab.gr
Structure
2D Structure
Properties
Molecular Formula |
C203H311N55O60S |
|---|---|
Molecular Weight |
4514 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,117?,118?,119?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159-,160-,161-,162-,163-,164-,165-,166-/m0/s1 |
InChI Key |
XPESWQNHKICWDY-QYFPAAMGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC4C=NC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Molecular Biology and Proteolytic Processing of Amyloid Precursor Protein App
Amyloidogenic Processing Pathway Leading to Beta-Amyloid Peptide (1-42) Generation
The amyloidogenic pathway is a multi-step enzymatic process that leads to the generation of beta-Amyloid (Aβ) peptides, including the particularly pathogenic Aβ(1-42) variant. researchgate.net This pathway is initiated by the cleavage of the Amyloid Precursor Protein (APP) by beta-secretase, followed by a subsequent cleavage by the gamma-secretase complex. nih.gov This sequence of events occurs predominantly in endosomes. cell-stress.com
Beta-Secretase (BACE1) Cleavage of APP
The first committed step of the amyloidogenic pathway is the cleavage of APP by the enzyme Beta-site APP Cleaving Enzyme 1 (BACE1). frontiersin.org BACE1 is a type I transmembrane aspartyl protease with its active site located in the luminal/extracellular space. nih.gov This enzyme cleaves APP at the N-terminus of the Aβ domain. researchgate.net This cleavage event releases a large, soluble ectodomain of APP, known as sAPPβ (soluble APP-beta), into the extracellular space. cell-stress.com It also leaves a 99-amino acid membrane-bound C-terminal fragment, referred to as C99 or β-CTF. frontiersin.orgcreative-diagnostics.com The generation of this C99 fragment is an essential prerequisite for the subsequent production of Aβ peptides. frontiersin.org
Gamma-Secretase Complex Activity and Differential Cleavage Producing Beta-Amyloid Peptide (1-42)
Following the initial cleavage by BACE1, the C99 fragment becomes the substrate for the gamma-secretase complex. researchgate.net This is a large, multi-protein complex responsible for intramembrane proteolysis. nih.gov The core components of the gamma-secretase complex include:
Presenilin (PSEN): The catalytic core, which is an aspartyl protease. There are two homologs, Presenilin-1 (PSEN1) and Presenilin-2 (PSEN2). researchgate.netcellsignal.com
Nicastrin (NCT): A type I transmembrane glycoprotein (B1211001) that helps with substrate recognition. researchgate.net
Anterior pharynx-defective 1 (APH-1): A protein involved in the stabilization of the complex. researchgate.net
Presenilin enhancer 2 (PEN-2): A small hairpin-like protein required for the final assembly and activation of the complex. researchgate.net
The gamma-secretase complex sequentially cleaves the C99 fragment at different positions within its transmembrane domain. nih.gov This process begins with an initial cleavage, termed ε-cleavage, which releases the APP Intracellular Domain (AICD) into the cytoplasm. nih.govcell-stress.com This is followed by a series of subsequent cleavages, known as ζ-cleavage and γ-cleavage. nih.gov The final γ-cleavage is not precise and can occur at several sites, leading to the generation of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. nih.govnih.gov
The two most common forms produced are Aβ(1-40) and Aβ(1-42). creative-diagnostics.com Aβ(1-40) is the more abundant species, but Aβ(1-42) is considered more pathogenic. nih.govnih.gov The two extra hydrophobic amino acids in Aβ(1-42) increase its propensity to aggregate into soluble oligomers and insoluble fibrils, which are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.gov Mutations in both the APP gene and the presenilin genes can alter the activity of the gamma-secretase complex, often leading to an increased ratio of Aβ(1-42) to Aβ(1-40) production. frontiersin.orgcellsignal.com
Non-Amyloidogenic Processing Pathway of APP
In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway cleaves APP in a manner that prevents the formation of the Aβ peptide. nih.gov This pathway is the predominant processing route for APP under normal physiological conditions. cell-stress.comcellsignal.com The key enzyme in this pathway is alpha-secretase. researchgate.net
Alpha-secretase, which includes members of the ADAM (A Disintegrin and Metalloproteinase) family such as ADAM10, cleaves APP within the Aβ domain itself. cellsignal.comnih.gov This cleavage occurs between amino acids 16 and 17 of the Aβ sequence. nih.gov This event has two major consequences:
It releases a large, soluble N-terminal fragment called sAPPα (soluble APP-alpha) into the extracellular space. cell-stress.com sAPPα has been shown to have neuroprotective properties. nih.gov
It leaves a membrane-bound C-terminal fragment of 83 amino acids, known as C83. nih.gov
Since the cleavage site is within the Aβ sequence, the intact Aβ peptide cannot be formed. The C83 fragment can be further processed by the gamma-secretase complex, which cleaves it to produce a small, non-amyloidogenic peptide called p3 and the same APP Intracellular Domain (AICD) that is produced in the amyloidogenic pathway. cell-stress.comnih.gov
Data Tables
Table 1: Key Enzymes in APP Processing
| Enzyme | Pathway | Cleavage Site on APP | Key Products |
| Alpha-Secretase (e.g., ADAM10) | Non-Amyloidogenic | Within the Aβ sequence | sAPPα, C83 fragment cell-stress.comnih.gov |
| Beta-Secretase (BACE1) | Amyloidogenic | At the N-terminus of the Aβ domain | sAPPβ, C99 fragment researchgate.netfrontiersin.org |
| Gamma-Secretase Complex | Both | Within the transmembrane domain of C99 or C83 | Aβ peptides (e.g., Aβ1-40, Aβ1-42), p3 peptide, AICD nih.govcell-stress.com |
Table 2: Major Protein Fragments from APP Processing
| Fragment | Generating Pathway(s) | Description |
| sAPPα | Non-Amyloidogenic | Soluble N-terminal fragment with neuroprotective functions. nih.gov |
| sAPPβ | Amyloidogenic | Soluble N-terminal fragment generated by BACE1 cleavage. cell-stress.com |
| C83 | Non-Amyloidogenic | 83-amino acid membrane-tethered C-terminal fragment. nih.gov |
| C99 | Amyloidogenic | 99-amino acid membrane-tethered C-terminal fragment; the direct precursor to Aβ. frontiersin.org |
| Aβ(1-42) | Amyloidogenic | 42-amino acid peptide, highly prone to aggregation. nih.gov |
| p3 Peptide | Non-Amyloidogenic | Small, non-amyloidogenic fragment. nih.gov |
| AICD | Both | APP Intracellular Domain, may have roles in gene transcription. cell-stress.comnih.gov |
Structural Characterization of Beta Amyloid Peptide 1 42
Monomeric Conformations of Beta-Amyloid Peptide (1-42)
In solution, monomeric Aβ42 is largely disordered and does not possess a stable three-dimensional structure. mdpi.com Nuclear magnetic resonance (NMR) studies have shown that both Aβ(1-40) and Aβ(1-42) peptides in solution at neutral pH adopt very similar, coil-like conformations. acs.orgnih.gov There is no significant evidence of stable, long-range interactions within the monomeric peptide. acs.orgnih.gov
Oligomeric Assemblies of Beta-Amyloid Peptide (1-42)
Aβ42 monomers can self-assemble into a variety of soluble oligomeric species, which are considered to be the primary neurotoxic agents in Alzheimer's disease. nih.govnih.gov These oligomers are highly heterogeneous in size and structure, existing as transient intermediates on the pathway to fibril formation. nih.govucdavis.edu
Soluble Aβ42 oligomers can range from small dimers and trimers to larger assemblies, including pentamers, hexamers, dodecamers (12-mers), and even 24-mers. nih.govnih.govnih.gov Different preparation methods can yield distinct oligomeric populations. For instance, low temperature and low salt conditions can stabilize disc-shaped pentamers. nih.govresearchgate.net Another type, known as "globulomers," are spherical structures with diameters of approximately 7-8 nm, formed in the presence of low concentrations of sodium dodecylsulfate (SDS). nih.gov Large Fatty Acid-derived Oligomers (LFAOs) are distinct 12-24mer oligomers. nih.gov
The structure of these oligomers is markedly different from that of mature fibrils. For example, toxic, disc-shaped pentamers lack the characteristic β-sheet structure found in fibrils. nih.gov Instead, they are composed of loosely aggregated strands. nih.gov FTIR spectroscopy has confirmed the absence of defined β-sheet secondary structure in certain Aβ42 oligomers. nih.gov However, other studies on different oligomer types, such as globulomers, have shown the presence of primarily β-structures. nih.gov
| Oligomer Type | Size/Composition | Morphology | Key Structural Features | Reference |
|---|---|---|---|---|
| Pentamers/Hexamers | ~20-27 kDa | Disc-shaped | Lacks significant β-sheet structure; composed of loosely aggregated strands. | nih.govresearchgate.net |
| Globulomers | Dodecamers (12-mers) | Spherical (7-8 nm diameter) | Primarily β-structure. | nih.gov |
| Large Fatty Acid-derived Oligomers (LFAOs) | 12-24mers | - | Undergo concentration-dependent transitions between 12mers and 12-24mers. | nih.gov |
| Spherical Amyloid Assembly (SPA) | 15.6 ± 2.1 nm diameter | Spherical | Involves a β-loop-β motif. | nih.gov |
Aβ42 oligomers are not static structures but exist in a dynamic equilibrium, capable of interconversion and dissociation. nih.govsonar.chharvard.edu For example, LFAOs exhibit a concentration-dependent transition between 12-mers and larger 12-24-mers, a change that involves alterations in tertiary structure but not secondary structure. nih.govnih.gov High-speed atomic force microscopy has revealed that cross-linked pentamers and heptamers are highly dynamic, fluctuating between compact single-globular and multi-globular assemblies. ucdavis.edu
The transition from these oligomeric intermediates to fibrils involves a significant structural rearrangement. nih.govnih.gov Studies have shown that stable, toxic oligomers can convert to elongated protofibrils and eventually mature fibrils when conditions such as temperature are changed. nih.gov This conversion is an entropy-driven process, likely involving the release of water molecules from hydrophobic surfaces as the loosely aggregated strands organize into the more stable, parallel, in-register β-sheet structure of the fibril. nih.gov NMR studies have detailed this transition, showing a large conformational change from a β-loop-β motif in a spherical oligomer to a triple-β motif in the fibril, which involves the rearrangement of intermolecular β-sheets into an in-register parallel arrangement. nih.gov Interestingly, most oligomers are found to dissociate back to monomers rather than converting into fibrils. sonar.chharvard.edu
Fibrillar Structures of Beta-Amyloid Peptide (1-42)
The final stage of Aβ42 aggregation is the formation of insoluble amyloid fibrils, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govpnas.org
Aβ42 fibrils are characterized by a core structure known as the cross-β sheet. pnas.orgpnas.orguni-duesseldorf.de In this architecture, the individual Aβ42 peptides are arranged in β-strands that run perpendicular to the long axis of the fibril. pnas.orgpnas.org These β-strands are linked by hydrogen bonds to form continuous β-sheets that extend along the length of the fibril. pnas.orgfrontiersin.org Typically, a fibril is composed of two or more of these β-sheets, often referred to as protofilaments, which are intertwined. nih.govuni-duesseldorf.defrontiersin.org
High-resolution structures obtained through cryo-electron microscopy (cryo-EM) and solid-state NMR (ssNMR) have revealed detailed atomic models of Aβ42 fibrils. nih.govrcsb.org These models show that the Aβ42 peptide often adopts an "LS"-shaped or S-shaped topology within the fibril. nih.govpnas.org The structure is stabilized by extensive hydrogen bonding between the backbones of the peptide chains, forming what are known as amide ladders. frontiersin.org Additionally, interactions between the side chains, including hydrophobic contacts and salt bridges (e.g., between Asp23 and Lys28), play a crucial role in stabilizing the fibril structure. pnas.orgresearchgate.net The close packing of side chains between the β-sheets forms a "steric zipper" interface. uni-duesseldorf.de
Aβ42 fibrils are not uniform in structure but exhibit significant polymorphism, meaning they can exist in multiple, distinct structural forms. pnas.orgnih.govresearchgate.net These structural variations can arise from differences in the number and arrangement of protofilaments, as well as different conformations of the Aβ42 peptide itself. nih.govuni-duesseldorf.de Fibril polymorphism can be influenced by the conditions under which the fibrils are formed. nih.gov
Recent studies using cryo-EM have identified novel Aβ42 fibril polymorphs derived from brain tissue that differ significantly from the commonly observed S-shaped conformation. pnas.orgresearchgate.netnih.gov These include fibrils where the peptide adopts "ν-shaped" and "υ-shaped" conformations. pnas.orgresearchgate.net These different polymorphs also exhibit variations in their intermolecular contacts and helical twist. pnas.org This structural heterogeneity is not only observed in vitro but also in fibrils extracted from the brains of Alzheimer's disease patients, where different clinical subtypes of the disease may be associated with different predominant fibril structures. nih.govnih.gov For instance, ssNMR studies have shown that while a single Aβ40 fibril structure is often predominant in typical Alzheimer's cases, Aβ42 fibrils are generally more structurally heterogeneous. nih.gov
| Polymorph Conformation | Key Structural Characteristics | Technique | Reference |
|---|---|---|---|
| S-shaped | Common conformation in many previously described high-resolution structures. | ssNMR, cryo-EM | pnas.orgresearchgate.netnih.gov |
| LS-shaped | Overall topology with the entire N-terminus part of the cross-β structure. | cryo-EM, ssNMR | nih.gov |
| ν-shaped (Type A) | Residues 12-42 adopt this shape; features both intra- and inter-subunit hydrophobic contacts. | cryo-EM | pnas.orgresearchgate.net |
| υ-shaped (Type B) | Residues 2-42 adopt this shape; features only inter-subunit contacts and internal pores. | cryo-EM | pnas.orgresearchgate.net |
Influencing Factors on Beta-Amyloid Peptide (1-42) Conformation
The conformational landscape of the beta-amyloid peptide (1-42) (Aβ(1-42)) is not solely dictated by its primary amino acid sequence. A multitude of intrinsic and extrinsic factors can significantly influence its folding, aggregation, and subsequent structure. These factors play a crucial role in the transition of Aβ(1-42) from its soluble monomeric state to the formation of oligomers and fibrils.
Environmental Modulators
The surrounding environment has a profound impact on the conformation of Aβ(1-42). Factors such as pH, temperature, the presence of metal ions, and interactions with lipids can all modulate its structure and aggregation kinetics. aip.orgacs.org
The pH of the environment can influence the protonation state of ionizable residues within the Aβ(1-42) sequence, such as histidine, which in turn affects electrostatic interactions and conformational stability. aip.org Studies have shown that fibrillization rates decrease at pH values below 7.0, suggesting that the simultaneous protonation of His13 and His14 inhibits fibril formation. aip.org Temperature is another critical factor, with increased temperatures generally enhancing the rate of fibrillization. aip.org
The interaction of Aβ(1-42) with metal ions, particularly zinc and copper, has been implicated in its aggregation process. acs.org These metal ions can bind to the peptide and promote the formation of oligomeric species. acs.org Furthermore, the lipid environment, especially the composition of cellular membranes, plays a significant role. acs.org Aβ(1-42) can interact with lipid bilayers, and this interaction can induce conformational changes. For instance, the presence of certain phospholipids (B1166683) can influence the fibrillation process. acs.org While Aβ(1-42) consistently shows β-sheet conformations regardless of the presence of a lipid system, the specific lipid composition can affect the aggregation pathway. acs.org
Fatty acids (FAs) have also been shown to modulate the aggregation and structure of Aβ(1-42). nih.govacs.org The effect of FAs on aggregation kinetics can vary significantly depending on the specific fatty acid. For example, some FAs can delay aggregation, while others have little to no impact. nih.govacs.org In terms of secondary structure, the presence of different FAs can lead to slight variations in the percentage of parallel β-sheet, antiparallel β-sheet, and unordered structures in both oligomers and fibrils. nih.gov
Table 1: Environmental Modulators of Beta-Amyloid (1-42) Conformation
| Modulator | Effect on Conformation and Aggregation | Source |
|---|---|---|
| pH | Fibrillization rate decreases at pH values below 7.0, likely due to protonation of His13 and His14. | aip.org |
| Temperature | Increased temperature generally enhances the rate of fibrillization. | aip.org |
| Metal Ions (e.g., Zinc, Copper) | Can bind to Aβ(1-42) and promote the formation of oligomeric species. | acs.org |
| Lipids (Phospholipids) | Interaction with lipid bilayers can induce conformational changes and influence the fibrillation process. Aβ(1-42) maintains a β-sheet conformation in the presence of lipids. | acs.org |
| Fatty Acids | Effects on aggregation kinetics vary with the specific fatty acid. Can cause slight variations in the secondary structure composition of oligomers and fibrils. | nih.gov |
Post-Translational Modifications and Conformational Alterations
Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein after its translation. researchgate.net Several PTMs have been identified in Aβ(1-42), and they can significantly impact its conformation, aggregation propensity, and toxicity. mdpi.comresearchgate.net These modifications can occur at various residues within the peptide sequence and include oxidation, phosphorylation, pyroglutamylation, and isomerization. mdpi.comresearchgate.net
The methionine residue at position 35 (Met35) of Aβ(1-42) is susceptible to oxidation, which can have significant consequences for the peptide's structure and aggregation. nih.govacs.orgnih.govresearchgate.net Oxidation of Met35 to methionine sulfoxide (B87167) has been shown to impede the assembly and aggregation of monomeric Aβ peptide into protofibrils. nih.govacs.org This modification can also affect the stability of pre-existing amyloid fibrils, leading to changes in their morphology from straight to more irregularly shaped, rope-like fibrils. nih.gov
Nuclear Magnetic Resonance (NMR) studies have revealed that the oxidation of Met35 reduces the propensity for β-strand formation in two hydrophobic regions of the peptide (Leu17-Ala21 and Ile31-Val36). acs.org This structural change is thought to hinder both hydrophobic and electrostatic associations, thereby preventing aggregation. acs.org
Table 2: Impact of Methionine-35 Oxidation on Aβ(1-42)
| Aspect | Effect of Oxidation | Source |
|---|---|---|
| Aggregation | Impedes assembly of monomers into protofibrils and can alter the morphology of mature fibrils. | nih.govuni-konstanz.de |
| Secondary Structure | Reduces the propensity for β-strand formation in hydrophobic regions. | acs.org |
| Interactions | Hinders both hydrophobic and electrostatic associations. | acs.org |
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is another PTM that can modulate the properties of Aβ(1-42). Serine residues at positions 8 and 26, as well as a tyrosine residue at position 10, have been identified as potential phosphorylation sites. nih.gov
Phosphorylation at Serine-8 has been shown to promote the aggregation of Aβ by stabilizing a β-sheet conformation and increasing the formation of oligomeric aggregates. nih.gov These phosphorylated aggregates can then act as seeds, triggering further aggregation of soluble Aβ. nih.gov Interestingly, while promoting aggregation, phosphorylation at Ser8 has also been found to reduce zinc-driven aggregation of Aβ42. frontiersin.org This is because the phosphate group can form an intramolecular zinc-binding site with His6, preventing further oligomerization. frontiersin.org
Table 3: Effects of Phosphorylation on Aβ(1-42)
| Phosphorylation Site | Effect on Aggregation and Conformation | Source |
|---|---|---|
| Serine-8 | Promotes aggregation by stabilizing β-sheet conformation and forming oligomeric nuclei. Reduces zinc-driven aggregation by forming an intramolecular zinc-binding site. Does not significantly alter the overall peptide conformation. | nih.govfrontiersin.org |
| Serine-26 | Identified as a potential phosphorylation site. | nih.gov |
| Tyrosine-10 | Identified as a potential phosphorylation site. | nih.gov |
Pyroglutamylation is a modification that occurs at the N-terminus of truncated Aβ peptides, where a glutamate (B1630785) residue is converted to a pyroglutamate (B8496135). nih.govembopress.orgchemrxiv.org This modification is frequently observed in Aβ peptides found in the brains of Alzheimer's disease patients. nih.gov
Pyroglutamylated Aβ, such as AβpE3-42, exhibits altered aggregation properties compared to the unmodified peptide. nih.gov It has been reported to have a higher propensity for β-sheet formation and to aggregate more rapidly. nih.gov However, other studies have reported slower aggregation for pyroglutamylated Aβ. nih.gov Structurally, the core region of pyroglutamylated Aβ(3-42) fibrils is very similar to that of Aβ(1-42) fibrils. chemrxiv.orgbohrium.com The primary structural difference lies in the N-terminus due to the missing residues and the formation of the pyroglutamate ring, which can lead to rearrangements of salt bridges within the fibril structure. chemrxiv.orgbohrium.com
Transmission electron microscopy has shown that pyroglutamylated Aβ can form prefibrillar aggregates more readily, likely due to its increased hydrophobicity. nih.gov
Table 4: Influence of Pyroglutamylation on Aβ(1-42)
| Aspect | Effect of Pyroglutamylation | Source |
|---|---|---|
| Aggregation | Conflicting reports exist, with some studies showing faster aggregation and others showing slower aggregation. Forms prefibrillar aggregates more readily. | nih.gov |
| Structure | The core fibril structure is similar to unmodified Aβ(1-42), but with N-terminal rearrangements due to the pyroglutamate ring. | chemrxiv.orgbohrium.com |
| Hydrophobicity | Increased hydrophobicity compared to the unmodified peptide. | nih.gov |
Isomerization is a process where an amino acid changes from its L-form to a D-form. In Aβ(1-42), aspartate residues at positions 1, 7, and 23 are known to be highly susceptible to this modification. nih.gov
The isomerization of aspartate residues can have a significant impact on the aggregation and neurotoxicity of Aβ(1-42). The simultaneous D-isomerization of aspartate at positions 7 and 23 has been shown to enhance oligomerization and fibril formation. nih.gov Cryo-electron microscopy has revealed that the presence of D-Asp at position 7 can contribute to the formation of a unique triple-stranded amyloid fibril structure. nih.govrcsb.org
Conversely, the D-isomerization of aspartate at position 1 has been found to suppress the effects induced by the D-isomerization at positions 7 and 23. nih.gov This highlights the site-specific nature of the effects of aspartate isomerization on Aβ(1-42) conformation and aggregation.
Table 5: Role of Aspartate Isomerization in Aβ(1-42) Conformation
| Isomerization Site | Effect on Aggregation and Structure | Source |
|---|---|---|
| Aspartate-7 and Aspartate-23 (Simultaneous D-isomerization) | Enhances oligomerization and fibril formation. Can lead to the formation of a unique triple-stranded fibril structure. | nih.govnih.govrcsb.org |
| Aspartate-1 (D-isomerization) | Suppresses the pro-aggregating effects of D-isomerization at positions 7 and 23. | nih.gov |
Compound Names
Mechanisms of Beta Amyloid Peptide 1 42 Oligomerization and Aggregation
Nucleated Polymerization Model in Beta-Amyloid Peptide (1-42) Fibrillogenesis
The fibrillization of beta-amyloid peptide (1-42) is often described by the nucleated polymerization model. aip.org This model delineates a process that begins with a lag phase, a period during which thermodynamically unfavorable but crucial "nuclei" are formed from soluble Aβ42 monomers. aip.orgnih.gov Once these stable nuclei are established, a rapid elongation phase ensues, where monomers are progressively added to the ends of the growing fibrils. nih.gov This process continues until the monomer concentration drops to a critical level. nih.gov
However, emerging evidence suggests that this classical model may not fully encapsulate the complexity of Aβ42 aggregation. A revised mechanism, known as nucleated conformational conversion, has been proposed. nih.gov This model posits that Aβ42 rapidly forms oligomeric intermediates that are kinetically competent but undergo a slow conformational change to form amyloid fibrils. nih.gov This conversion step is the rate-limiting factor and can be accelerated by the presence of pre-existing fibrillar seeds. nih.gov This highlights that the process of Aβ42 polymerization, rather than a single stable neurotoxic species, is a critical factor in its pathological effects. nih.govjneurosci.org
Primary and Secondary Nucleation Pathways
The formation of Aβ42 aggregates is governed by two principal nucleation pathways: primary and secondary.
Primary nucleation involves the initial formation of oligomeric nuclei directly from soluble Aβ42 monomers in solution. nih.govbmbreports.org This is a slow and energetically unfavorable process that is independent of the concentration of existing fibrils. nih.gov
Secondary nucleation , in contrast, occurs on the surface of pre-existing amyloid fibrils. nih.govpnas.org This process is catalyzed by the fibrils themselves, which act as templates, significantly accelerating the formation of new oligomers from monomers. nih.govpnas.org Research has shown that once a critical concentration of amyloid fibrils has formed, the predominant pathway for the generation of toxic oligomeric species is through this fibril-catalyzed secondary nucleation. nih.govpnas.org This creates a positive feedback loop, where the products of the reaction (fibrils) catalyze their own formation, leading to a rapid proliferation of aggregates. pnas.org Perturbing this secondary nucleation pathway is therefore considered a promising strategy for controlling the production of neurotoxic Aβ42 oligomers. nih.govpnas.org
| Nucleation Pathway | Description | Dependence on Fibrils |
| Primary Nucleation | Initial formation of nuclei from soluble monomers. nih.gov | Independent of existing fibril concentration. nih.gov |
| Secondary Nucleation | Formation of new nuclei on the surface of existing fibrils. nih.gov | Dependent on existing fibril concentration. nih.gov |
Identification of Key Oligomerization Domains in Beta-Amyloid Peptide (1-42)
Specific regions within the Aβ42 peptide sequence play a crucial role in driving its self-assembly and aggregation. Through techniques like machine learning algorithms and experimental validation, several key hydrophobic domains have been identified as being critical for oligomerization. nih.govnrf.re.kr
Three key hydrophobic sites have been pinpointed for their significant involvement in the self-assembly process of Aβ42:
17LVF19 : Located in the central hydrophobic region, interchain interactions within this domain are vital for fibrillar aggregation. nih.govkorea.edunih.gov The accessibility of this region is a key factor in initiating the oligomerization process. nih.govkorea.edunih.gov
32IGL34 : Another crucial hydrophobic site that facilitates the oligomerization of Aβ42. nih.gov
41IA42 : The two C-terminal residues are also key to the aggregation propensity of Aβ42. nih.govnih.gov
Modulation of Beta-Amyloid Peptide (1-42) Aggregation Kinetics
The rate and pathway of Aβ42 aggregation are highly sensitive to the surrounding physicochemical environment. Factors such as pH, the presence of metal ions, and the co-existence of other Aβ isoforms can significantly modulate the kinetics of fibril formation.
pH Dependence of Aggregation
The aggregation of Aβ42 is strongly dependent on the pH of the solution. researchgate.net The isoelectric point (pI) of Aβ42 is approximately 5.3. nih.gov As the pH of the environment approaches this pI, the net charge of the peptide decreases, reducing its solubility and thereby promoting self-association and accelerating the rate of amyloid formation. nih.gov
Studies have shown that lowering the pH from 8.0 to 6.0 leads to a more rapid aggregation of Aβ42. nih.gov This is attributed to the protonation of histidine residues (His6, His13, and His14), which makes the peptide more neutral. nih.gov The aggregation process is sensitive to pH changes, with faster oligomerization observed below pH 7.5. researchgate.net This pH-dependent aggregation is significant as acidic microenvironments, such as those found in endo-lysosomal vesicles, can accelerate the formation of Aβ42 oligomers. nih.gov
| pH Level | Effect on Aβ42 Aggregation |
| Acidic (approaching pI of 5.3) | Increased aggregation rate due to reduced net charge and solubility. nih.govnih.gov |
| Neutral to Slightly Alkaline | Slower aggregation rate. nih.gov |
Influence of Metal Ions on Aggregation Pathways
Abnormal interactions with metal ions, particularly zinc (Zn2+), copper (Cu2+), and iron (Fe3+), are known to significantly influence the aggregation of Aβ42. nih.gov These metal ions can alter the morphology of the resulting aggregates and the kinetics of their formation. nih.govnih.gov
Copper (Cu2+): Copper ions have been shown to increase the peptide-peptide binding forces of Aβ42 at a single-molecule level, which is thought to reduce the lag time for aggregation. plos.org It is proposed that copper ions can act as a bridge between two peptide molecules, stabilizing the peptide-peptide complex. plos.orgrsc.org This can guide the aggregation pathway towards the formation of neurotoxic aggregates. nih.gov
Zinc (Zn2+): Zinc ions can also promote the aggregation of Aβ42. mdpi.com Studies suggest that Zn2+ is required at lower concentrations than Cu2+ to produce nonfibrillar, amorphous Aβ deposits. nih.gov
Iron (Fe3+): Iron ions are also implicated in promoting Aβ aggregation. nih.gov
The co-incubation of multiple metal ions can lead to complex effects on Aβ42 aggregation, significantly altering the morphology of the resulting aggregates. nih.gov For instance, the presence of Zn2+ or Cu2+ can change the conformation of aggregates that were initially induced by Fe3+. nih.gov
| Metal Ion | Influence on Aβ42 Aggregation |
| Copper (Cu2+) | Increases peptide-peptide binding forces, potentially reducing aggregation lag time and guiding towards neurotoxic aggregates. nih.govplos.org |
| Zinc (Zn2+) | Promotes aggregation, can lead to amorphous deposits at low concentrations. nih.govmdpi.com |
| Iron (Fe3+) | Promotes aggregation. nih.gov |
Co-aggregation Phenomena with Other Amyloid-Beta Isoforms (e.g., Aβ1-40)
The two major isoforms of amyloid-beta in the brain are Aβ40 and Aβ42. While Aβ42 is more prone to aggregation, the presence of Aβ40 can significantly influence the aggregation process. nih.govrsc.org Studies have demonstrated that Aβ40 and Aβ42 can co-aggregate to form mixed oligomers. nih.govrsc.org
When mixed as monomers, Aβ40 and Aβ42 form oligomers with mixed β-sheets, where the strands of both isoforms are distributed in a largely random fashion. nih.gov This co-aggregation modifies the aggregation kinetics and the distribution of aggregate types. nih.gov The structure of these mixed oligomers appears to be an intermediate between the structures of the pure oligomers of each isoform. nih.gov There is no indication that one peptide forces its own oligomeric structure onto the other during co-aggregation. nih.gov This interaction is important as the relative abundance of Aβ40 and Aβ42 can be a decisive factor in the severity of Alzheimer's disease. nih.gov
Neurotoxicity and Cellular Pathological Mechanisms of Beta Amyloid Peptide 1 42
Soluble Oligomers of Beta-Amyloid Peptide (1-42) as Primary Toxic Species
A significant body of research now points to soluble oligomers of beta-amyloid (1-42) as the primary neurotoxic species, rather than the large, insoluble fibrillar plaques that were once the main focus. nih.gov These small, soluble aggregates, which can range from dimers to dodecamers, are highly neurotoxic and can further assemble into larger protofibrils and eventually insoluble beta-pleated sheets that form amyloid plaques. nih.gov
Studies using cholinergic cell lines have demonstrated that only the soluble oligomeric forms of beta-amyloid (1-42), and not the fibrillar forms, induce toxicity. nih.gov Animal models have provided in vivo evidence that small, soluble Aβ1–42 oligomers can induce significant neuronal loss and trigger a cascade of pathological events that mirror key features of neurodegenerative diseases. jneurosci.org The neurotoxicity of these oligomers is associated with increased activity of caspase-3, an enzyme involved in apoptosis or programmed cell death, and a reduction in the levels of the NMDA receptor subunit NR2B, which is crucial for synaptic plasticity. jneurosci.org This growing consensus on the toxicity of soluble oligomers has shifted the focus of therapeutic strategies towards targeting these smaller, more mobile, and highly damaging species.
Direct Cellular Targets and Molecular Mechanisms of Toxicity
The neurotoxic effects of beta-amyloid (1-42) oligomers are mediated through a variety of direct interactions with cellular components and the subsequent disruption of critical molecular pathways. These interactions lead to a cascade of events that ultimately result in neuronal dysfunction and death.
Plasma Membrane Interactions and Permeabilization
One of the initial and most critical sites of beta-amyloid (1-42) toxicity is the neuronal plasma membrane. The peptide's interaction with the cell membrane is a complex process that can lead to a loss of membrane integrity and permeabilization. It is proposed that beta-amyloid oligomers can form pore-like structures within the lipid bilayer, disrupting the normal barrier function of the membrane. bohrium.com These pores can allow for the unregulated passage of ions, including calcium, which can have profound and detrimental effects on neuronal function. bohrium.combiorxiv.org
Molecular dynamics simulations have revealed a mechanism of membrane disruption where water can permeate through pores stabilized by lipids and the hydrophilic residues located on the edges of the beta-sheet structures of the oligomers. bohrium.com The composition of the membrane itself, particularly the presence of negatively charged lipids, can significantly influence the binding and aggregation of beta-amyloid (1-42). researchgate.net Furthermore, the interaction is not limited to a simple pore formation; it can also involve a "carpeting" effect or a detergent-like action that disrupts the membrane structure. researchgate.net
Intracellular Calcium Dysregulation and Ion Channel Formation
A primary consequence of beta-amyloid (1-42) interaction with the plasma membrane is the dysregulation of intracellular calcium (Ca2+) homeostasis. frontiersin.org Soluble oligomeric forms of the peptide can induce an elevation in intracellular calcium levels. frontiersin.org This increase is due to both the influx of extracellular calcium and the release of calcium from intracellular stores, most notably the endoplasmic reticulum (ER). frontiersin.orgnih.gov
Beta-amyloid (1-42) has been shown to form cation-selective channels in artificial lipid membranes that are permeable to calcium ions. mdpi.com In addition to forming its own channels, the peptide can also modulate the activity of existing cellular calcium channels. It can increase the probability of ryanodine (B192298) receptor (RyR) channel opening in the ER, leading to an increased flux of calcium from this internal store. mdpi.com Furthermore, beta-amyloid (1-42) can interfere with the function of N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic transmission and calcium signaling. nih.govnih.gov This multifaceted disruption of calcium signaling pathways is a key driver of beta-amyloid-induced neurotoxicity.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The presence of beta-amyloid (1-42) is strongly linked to an increase in oxidative stress within neurons. nih.govnih.gov This is characterized by the excessive production of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which can damage cellular components like lipids, proteins, and DNA. nih.govnih.gov
Mitochondrial Dysfunction and Bioenergetic Impairment
Mitochondria, the powerhouses of the cell, are a major target of beta-amyloid (1-42) toxicity. nih.govfrontiersin.org The peptide can accumulate within mitochondria, leading to a range of detrimental effects. nih.govacs.org One of the primary consequences is the impairment of mitochondrial respiration. Studies have shown that beta-amyloid (1-42) can inhibit the activity of key enzymes in the electron transport chain, such as cytochrome c oxidase, leading to a decrease in ATP production and a failure of cellular bioenergetics. nih.govfrontiersin.org
This mitochondrial dysfunction is also a major source of ROS, creating a vicious cycle of oxidative stress and further mitochondrial damage. frontiersin.orgfrontiersin.org Beta-amyloid (1-42) can also disrupt mitochondrial membrane potential and induce the opening of the mitochondrial permeability transition pore (mPTP), which can trigger the release of pro-apoptotic factors and lead to cell death. mdpi.commdpi.com
Synaptic Dysfunction and Dendritic Spine Loss
The earliest manifestations of beta-amyloid (1-42) toxicity are often observed at the synapse, the critical junction for neuronal communication. Soluble oligomers of the peptide have been shown to impair synaptic plasticity, the cellular mechanism underlying learning and memory. spandidos-publications.com Specifically, beta-amyloid (1-42) can inhibit long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, and facilitate long-term depression (LTD), a long-lasting reduction in the strength of synaptic transmission. nih.govspandidos-publications.com
This synaptic dysfunction is accompanied by physical changes in the structure of synapses. Beta-amyloid (1-42) can cause a reduction in the density of dendritic spines, the small protrusions on dendrites that receive synaptic inputs. researchgate.netmdpi.com Studies have shown that the acute overproduction of the peptide at either axons or dendrites can locally reduce the number and plasticity of synapses. researchgate.net While some studies report an initial compensatory increase in spine density, the overwhelming evidence points to a net loss of synapses in the presence of pathological concentrations of beta-amyloid (1-42). frontiersin.org This loss of synaptic connections is a major contributor to the cognitive decline observed in neurodegenerative diseases.
| Finding | Organism/System | Key Outcome | Reference |
| Soluble Oligomers Toxicity | Cholinergic cell line (SN56.B5.G4) | Only soluble oligomeric, not fibrillar, Aβ(1-42) induced toxicity. | nih.gov |
| In Vivo Neurotoxicity | Mouse model | Repeated hippocampal injections of soluble Aβ(1-42) oligomers induced marked neuronal loss and memory deficits. | jneurosci.org |
| Membrane Permeabilization | Molecular dynamics simulations | Aβ(1-42) tetramers and octamers form well-defined pores in lipid bilayers, allowing water permeation. | bohrium.com |
| Calcium Dysregulation | Human neuroblastoma cells | Aβ(1-42) oligomers induce an elevation in intracellular Ca2+ from both extracellular influx and ER release. | frontiersin.org |
| Oxidative Stress | Hippocampal neurons | Aβ(1-42) induces ROS formation, protein oxidation, and lipid peroxidation. | nih.gov |
| Mitochondrial Dysfunction | Rat brain mitochondria | Aβ(1-42) impairs mitochondrial respiration and reduces oxygen consumption. | frontiersin.org |
| Synaptic Dysfunction | Rat organotypic slices | Acute overproduction of Aβ reduces spine density and plasticity at nearby dendrites. | researchgate.net |
| LTP Inhibition | Mouse hippocampal slices | Incubation with 50 nM mAβ(1-42) for 1.5 hours abolished LTP. | mdpi.com |
Interaction with Cell Surface Receptors and Downstream Signaling Pathways
Beta-amyloid (1-42) oligomers exert their toxic effects by binding to a variety of cell surface receptors on neurons and other brain cells, which in turn activates detrimental downstream signaling pathways. medchemexpress.com This interaction is a critical early step in the neurotoxic cascade.
A number of receptors have been identified as binding partners for beta-amyloid (1-42) oligomers. These include, but are not limited to, cellular prion protein (PrPc), metabotropic glutamate (B1630785) receptor 5 (mGluR5), N-methyl-D-aspartate receptors (NMDARs), ephrin type-B receptor 2 (EphB2), paired immunoglobulin-like receptor B (PirB), IgG Fcγ receptor II-B (FcγRIIB), p75 neurotrophin receptor (p75NTR), and α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs). spandidos-publications.comnih.gov The binding of beta-amyloid (1-42) to these receptors can trigger a cascade of intracellular events, including the activation of protein kinases such as Fyn, a member of the Src family of tyrosine kinases. nih.gov This can lead to the phosphorylation of NMDAR subunits and the microtubule-associated protein tau, contributing to synaptic dysfunction. nih.gov
The interaction of beta-amyloid (1-42) with these receptors is not a simple one-to-one relationship. Instead, it is thought that these receptors can cluster together on the cell surface, forming signaling platforms that amplify the toxic signals initiated by beta-amyloid (1-42) binding. nih.gov For example, the binding of beta-amyloid (1-42) to PrPc can lead to the recruitment and activation of mGluR5, which then contributes to the subsequent neurotoxic signaling. nih.gov
The downstream consequences of this receptor activation are manifold and include oxidative stress, imbalances in calcium homeostasis, and ultimately, synaptic toxicity, which impairs neuronal function and can lead to cell death. medchemexpress.com For instance, the interaction of beta-amyloid (1-42) with α7nAChRs can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in memory formation but can be detrimentally overactivated in this pathological context. spandidos-publications.com
Table 1: Cell Surface Receptors for Beta-Amyloid (1-42) and Associated Downstream Effects
| Receptor | Downstream Signaling Pathways/Effects |
|---|---|
| Cellular Prion Protein (PrPc) | Activation of Fyn kinase, phosphorylation of NMDAR and tau. nih.gov |
| Metabotropic Glutamate Receptor 5 (mGluR5) | Works in concert with PrPc to mediate neurotoxic signals. nih.gov |
| N-methyl-D-aspartate Receptor (NMDAR) | Dysfunction and synaptic impairment, often modulated by other receptors like EphB2 and α7-nAChR. nih.gov |
| Ephrin type-B Receptor 2 (EphB2) | Modulates NMDAR activity through tyrosine phosphorylation. nih.gov |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Activates the ERK/MAPK cascade. spandidos-publications.com |
| p75 Neurotrophin Receptor (p75NTR) | Activates the c-Jun N-terminal kinase (JNK) pathway, contributing to synaptic dysfunction. spandidos-publications.com |
| Scavenger Receptors (e.g., CD36, CD47) | Mediate microglial activation and proinflammatory responses. jneurosci.org |
| Dectin-1 | Activates the Dectin-1-Syk-NF-κB pro-inflammatory signaling pathway in microglia. ijbs.com |
Lysosomal Dysfunction and Rupture
The endosomal-lysosomal system is crucial for the degradation and clearance of cellular waste, including misfolded proteins like beta-amyloid (1-42). However, the accumulation of this peptide can overwhelm and damage this system, leading to a vicious cycle of further accumulation and cellular toxicity.
Beta-amyloid (1-42) is taken up by cells and trafficked to lysosomes. nih.gov A significant portion of this internalized beta-amyloid (1-42) becomes tightly inserted into the lysosomal membrane, with a smaller fraction being peripherally associated. nih.gov This membrane insertion, which is favored by the acidic environment of the lysosome, can destabilize the lysosomal membrane. nih.gov The beta-amyloid (1-42) molecules inserted into the membrane have a tendency to form oligomeric aggregates. nih.gov
This accumulation and aggregation within the lysosome can lead to lysosomal membrane permeabilization (LMP), also referred to as lysosomal rupture. jst.go.jp This rupture releases the toxic contents of the lysosome, including cathepsins and reactive oxygen species (ROS), into the cytoplasm, triggering cell death pathways. jst.go.jp
Impairment of Axonal Transport and Intracellular Trafficking
Neurons rely on a highly efficient transport system to move essential cargo, such as organelles, proteins, and RNA, along their long axons. Beta-amyloid (1-42) has been shown to disrupt this critical process, known as axonal transport, contributing significantly to neuronal dysfunction.
Both anterograde (towards the axon terminal) and retrograde (towards the cell body) transport can be affected. Beta-amyloid (1-42) oligomers can directly interact with motor proteins and their adaptors, which are responsible for moving cargo along microtubule tracks. For instance, beta-amyloid (1-42) can bind to the dynein intermediate chain (DIC), a component of the dynein motor complex that drives retrograde transport. elifesciences.org This interaction disrupts the coupling of dynein to its adaptor protein, Snapin, thereby impairing the retrograde transport of autophagosomes and late endosomes (amphisomes). elifesciences.orgjci.org
The impairment of retrograde transport is particularly detrimental as it prevents the delivery of signaling molecules and degraded materials from the axon terminal back to the cell body for processing and recycling. For example, the retrograde transport of brain-derived neurotrophic factor (BDNF), a crucial neurotrophin for neuronal survival and synaptic plasticity, is impaired by beta-amyloid (1-42). nih.gov
Mitochondria, the powerhouses of the cell, are also subject to transport defects induced by beta-amyloid (1-42). A brief exposure to beta-amyloid (1-42) can rapidly and severely impair mitochondrial transport in hippocampal neurons. nih.gov This disruption of mitochondrial trafficking can lead to energy deficits at synapses and other critical locations along the axon, contributing to synaptic dysfunction and neuronal stress. nih.gov This impairment of mitochondrial transport is thought to be mediated, at least in part, through the activation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov
Indirect Cellular Responses to Beta-Amyloid Peptide (1-42) Accumulation
The neurotoxicity of beta-amyloid (1-42) is not solely a result of its direct effects on neurons. The accumulation of this peptide also triggers robust responses from surrounding glial cells, leading to a state of chronic neuroinflammation, and it engages in a detrimental cross-talk with another key protein in Alzheimer's disease, tau.
Glial Cell Activation and Neuroinflammation (Microglia and Astrocytes)
In the brain, microglia and astrocytes are the primary immune cells and play a crucial role in maintaining homeostasis. However, in the presence of beta-amyloid (1-42) aggregates, these cells become activated, leading to a sustained inflammatory response that contributes to neurodegeneration.
Microglia, the resident macrophages of the central nervous system, recognize and are activated by beta-amyloid (1-42) deposits. nih.gov This activation can be mediated by various cell surface receptors, including CD36, CD47, α6β1-integrin, and Dectin-1. jneurosci.orgijbs.com Upon activation, microglia release a plethora of pro-inflammatory molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). ijbs.com While initially aimed at clearing the amyloid deposits, this chronic inflammatory state can be damaging to surrounding neurons. aging-us.com
Astrocytes, another type of glial cell, also become reactive in the presence of beta-amyloid (1-42). nih.gov This is often characterized by an upregulation of glial fibrillary acidic protein (GFAP). nih.gov Activated astrocytes also contribute to the inflammatory milieu by releasing pro-inflammatory cytokines and chemokines. mdpi.com This sustained glial activation and the resulting neuroinflammation create a toxic environment that exacerbates neuronal dysfunction and contributes to the progression of the disease. mdpi.com
Table 2: Key Markers and Mediators of Glial Activation in Response to Beta-Amyloid (1-42)
| Cell Type | Key Markers of Activation | Pro-inflammatory Mediators Released |
|---|---|---|
| Microglia | Iba-1, sTREM2, MCP-1. aging-us.comnih.gov | TNF-α, IL-1β, IL-6. ijbs.com |
| Astrocytes | Glial Fibrillary Acidic Protein (GFAP), YKL-40, Clusterin. nih.govnih.gov | Pro-inflammatory cytokines and chemokines. mdpi.com |
Cross-Talk with Tau Pathophysiology
The two hallmark pathologies of Alzheimer's disease, extracellular beta-amyloid plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, are not independent phenomena. There is a significant and detrimental interplay between beta-amyloid (1-42) and tau pathophysiology.
The accumulation of beta-amyloid (1-42) is widely believed to be an upstream event that triggers or accelerates the pathological changes in tau. nih.gov Evidence suggests that beta-amyloid oligomers can induce the hyperphosphorylation and aggregation of tau. nih.gov One of the proposed mechanisms for this is the activation of certain kinases, such as GSK3β, by beta-amyloid (1-42)-induced signaling cascades. mdpi.com GSK3β is known to phosphorylate tau at multiple sites, promoting its detachment from microtubules and its subsequent aggregation into NFTs. mdpi.com
The presence of both beta-amyloid and tau pathology appears to have a synergistic effect on neuronal damage and cognitive decline. frontiersin.org For example, studies in animal models have shown that beta-amyloid and tau work together to impair the transcription of genes involved in synaptic function. nih.gov This cross-talk creates a feedback loop where beta-amyloid drives tau pathology, and the resulting tau dysfunction further exacerbates neuronal and synaptic deficits.
Clearance Mechanisms of Beta Amyloid Peptide 1 42 from the Central Nervous System
Enzymatic Degradation Pathways
A variety of proteases, collectively known as amyloid-beta degrading enzymes (ADEs), play a crucial role in the catabolism of beta-amyloid (1-42). These enzymes are found in different cellular and extracellular compartments within the brain and contribute to the peptide's breakdown.
Role of Neprilysin (NEP) in Beta-Amyloid Peptide (1-42) Catabolism
Neprilysin (NEP), a membrane-bound neutral endopeptidase, is considered a major enzyme in the degradation of beta-amyloid (1-42). nih.gov It is a zinc metalloproteinase primarily localized at presynaptic terminals of neurons, suggesting it degrades beta-amyloid upon its release from nerve endings. tandfonline.comjneurosci.org In vivo studies have demonstrated that NEP effectively degrades both beta-amyloid (1-40) and (1-42). nih.govpsu.edu Inhibition of NEP leads to a significant increase in beta-amyloid levels in the brain, while overexpression of NEP in animal models reduces beta-amyloid deposition. nih.govfrontiersin.org The activity of NEP has been found to decline with age, which may contribute to the age-related increase in beta-amyloid accumulation. nih.gov
Insulin-Degrading Enzyme (IDE) Activity on Beta-Amyloid Peptide (1-42)
Insulin-degrading enzyme (IDE), also known as insulysin, is another key zinc metalloprotease involved in the clearance of beta-amyloid (1-42). nih.govtandfonline.com Although primarily located in the cytosol, it can also degrade extracellular beta-amyloid. tandfonline.comnih.gov IDE degrades a variety of small peptides, including insulin (B600854) and beta-amyloid. tandfonline.com Studies have shown that IDE degrades beta-amyloid (1-42) at a similar rate to beta-amyloid (1-40). nih.gov Reduced IDE activity has been observed in the brains of individuals with Alzheimer's disease, suggesting a potential role for its dysfunction in the disease's pathogenesis. nih.gov While insulin can compete with beta-amyloid for degradation by IDE, the physiological concentrations of insulin in the brain are thought to be too low to significantly inhibit beta-amyloid clearance. mdpi.com
Matrix Metalloproteinases (MMPs) in Extracellular Degradation
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. mdpi.com Several MMPs, including MMP-2 and MMP-9, have been shown to degrade beta-amyloid peptides. nih.govnih.gov These enzymes are secreted by various cell types in the brain, including astrocytes, and their expression is often enhanced around amyloid plaques. tandfonline.comjneurosci.org MMP-9 is particularly noteworthy for its ability to degrade fibrillar beta-amyloid, the form found in plaques. researchgate.net In vitro studies have demonstrated that MMP-2 and MMP-9 can cleave beta-amyloid (1-42), generating smaller, more soluble fragments. nih.govresearchgate.net
Other Identified Amyloid-Beta Degrading Enzymes (ADEs)
Beyond NEP, IDE, and MMPs, several other enzymes contribute to the degradation of beta-amyloid (1-42). These include:
Endothelin-Converting Enzyme (ECE): A member of the same metalloprotease family as NEP, ECE-1 and ECE-2 can degrade beta-amyloid (1-42). nih.govportlandpress.com ECEs are primarily active in acidic intracellular compartments. mdpi.com
Angiotensin-Converting Enzyme (ACE): This enzyme has been shown to degrade both beta-amyloid (1-40) and (1-42). nih.govmdpi.com
Plasmin: This serine protease can degrade both soluble and fibrillar forms of beta-amyloid. nih.govportlandpress.com
Cathepsin B: A cysteine protease that has been identified as an enzyme capable of degrading aggregated beta-amyloid. tandfonline.comnih.gov
| Enzyme | Enzyme Class | Primary Location | Substrate Form |
|---|---|---|---|
| Neprilysin (NEP) | Zinc Metalloprotease | Presynaptic terminals | Soluble |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloprotease | Cytosol, Peroxisomes, Extracellular | Soluble |
| Matrix Metalloproteinase-2 (MMP-2) | Zinc Metalloprotease | Extracellular (secreted by astrocytes) | Soluble |
| Matrix Metalloproteinase-9 (MMP-9) | Zinc Metalloprotease | Extracellular (secreted by astrocytes) | Soluble and Fibrillar |
| Endothelin-Converting Enzyme (ECE) | Zinc Metalloprotease | Intracellular (acidic compartments) | Soluble |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | - | Soluble |
| Plasmin | Serine Protease | - | Soluble and Fibrillar |
| Cathepsin B | Cysteine Protease | - | Aggregated |
Non-Enzymatic Clearance Pathways
In addition to enzymatic degradation, the brain utilizes non-enzymatic mechanisms to clear beta-amyloid (1-42) from the interstitial fluid.
Perivascular Drainage System
The perivascular drainage system, often referred to as the glymphatic system, serves as a crucial route for the removal of interstitial fluid (ISF) and solutes, including Aβ42, from the brain parenchyma. en-journal.org This system relies on the pulsatile flow of cerebrospinal fluid (CSF) through the perivascular spaces surrounding arteries and veins to facilitate the clearance of waste products.
Key Research Findings:
Motive Force: Arterial pulsations are thought to be the primary driving force for perivascular drainage. nih.gov Age-related stiffening of arteries can diminish the amplitude of these pulsations, thereby reducing the efficiency of Aβ clearance and contributing to its accumulation. nih.govnih.gov
Pathway Failure: A breakdown in the perivascular drainage pathway can lead to the entrapment of Aβ42 in the cerebral cortex and the walls of blood vessels, a condition known as cerebral amyloid angiopathy (CAA). en-journal.orgnih.gov This failure is a common feature in both Alzheimer's disease and CAA. en-journal.org
Role of Apolipoprotein E (ApoE): The ApoE genotype is a significant factor influencing the efficiency of perivascular drainage. nih.gov Certain variants of ApoE can impair the clearance of Aβ, increasing the risk of its accumulation. pnas.org
Biochemical Changes: Age-associated alterations in the composition of the basement membranes of blood vessels can also impede perivascular drainage. nih.gov
Cellular Uptake and Phagocytosis by Microglia and Astrocytes
Microglia and astrocytes, the primary immune cells of the central nervous system, play a vital role in clearing Aβ42 through phagocytosis. aginganddisease.orgfrontiersin.org
Microglia:
Primary Phagocytes: Microglia are considered the "professional phagocytes" of the brain and are highly efficient at engulfing and degrading Aβ42. rsc.orgaginganddisease.org
Receptor-Mediated Uptake: Microglia utilize a variety of receptors to bind and internalize Aβ42, including Toll-like receptors (TLR2, TLR4), scavenger receptor A, and CD36. nih.gov The formyl peptide receptor like 1 (FPRL1) has also been shown to mediate the internalization of the Aβ42/FPRL1 complex. frontiersin.org
Protective Barrier: Activated microglia can surround and compact Aβ plaques, forming a physical barrier that may limit their expansion and neurotoxicity. aginganddisease.org
Astrocytes:
Competent Phagocytes: While less efficient than microglia, astrocytes are also capable of phagocytosing Aβ42. rsc.orgfrontiersin.org They can internalize monomeric and oligomeric forms of the peptide. frontiersin.org
Receptor Involvement: Astrocytes also express receptors like FPRL1 that are involved in Aβ42 uptake. frontiersin.org
Inflammatory Response: Astrocytes can be activated by Aβ42 and release pro-inflammatory molecules, which can, in turn, influence microglial activity. aginganddisease.orgfrontiersin.org
Comparative Phagocytic Activity:
| Glial Cell Type | Phagocytic Efficiency for Aβ42 | Key Receptors Involved | Primary Role in Aβ Clearance |
|---|---|---|---|
| Microglia | High | TLR2, TLR4, Scavenger Receptor A, CD36, FPRL1 | Primary phagocytic clearance and plaque compaction |
| Astrocytes | Moderate | FPRL1 | Contribute to clearance of soluble Aβ and cellular debris |
Transport Across the Blood-Brain Barrier (BBB)
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of Aβ42 across the BBB is a critical component of its clearance from the brain. frontiersin.org
Receptor-Mediated Efflux (e.g., Low-Density Lipoprotein Receptor-Related Protein 1, LRP1)
Low-density lipoprotein receptor-related protein 1 (LRP1) is a major receptor responsible for the efflux of Aβ42 from the brain to the peripheral circulation. frontiersin.orgjci.orgnih.gov
Mechanism of Action: LRP1, located on the abluminal (brain-facing) side of brain endothelial cells, binds to Aβ42 and facilitates its transport across the BBB into the bloodstream. frontiersin.org
Reduced Expression in Aging and AD: Studies have shown that LRP1 expression in brain microvessels decreases with age and is further reduced in individuals with Alzheimer's disease. frontiersin.orgjci.org This decline in LRP1 levels is correlated with the accumulation of Aβ in the brain. jci.org
Experimental Evidence: Research using mouse models has demonstrated that selective deletion of LRP1 in brain endothelial cells significantly reduces the efflux of Aβ42 from the brain, leading to increased soluble brain Aβ levels and cognitive deficits. jci.orgnih.gov Conversely, enhancing LRP1 function has been shown to promote Aβ clearance. frontiersin.org
Receptor for Advanced Glycation End Products (RAGE) Mediated Influx
The receptor for advanced glycation end products (RAGE) is a multi-ligand receptor that mediates the influx of Aβ42 from the circulation into the brain. jci.orgnih.gov
Harmful Influx: RAGE transports circulating Aβ42 across the BBB into the brain, contributing to its accumulation. jci.orgresearchgate.net
Upregulation in AD: RAGE expression is often upregulated in the vasculature of individuals with Alzheimer's disease. jci.org
Therapeutic Target: Blocking the interaction between Aβ42 and RAGE has been shown to inhibit the influx of the peptide into the brain and reduce Aβ pathology in animal models. jci.orgnih.gov
P-glycoprotein (P-gp) and Other Transporters
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is another key player in the efflux of Aβ42 from the brain. nih.govnih.govmdpi.com
Active Efflux Pump: P-gp functions as an efflux pump at the luminal (blood-facing) side of the BBB, actively transporting Aβ42 out of endothelial cells and into the bloodstream. mdpi.comtandfonline.com
Direct Interaction: Molecular studies and in vitro assays have confirmed that P-gp directly interacts with and transports both Aβ40 and Aβ42. nih.govmdpi.complos.org
Impaired Function in AD: P-gp expression and activity are often reduced in the aging brain and in Alzheimer's disease, which can contribute to the accumulation of Aβ. nih.gov Interestingly, Aβ itself can downregulate P-gp expression, creating a vicious cycle of impaired clearance. nih.gov
Key Transporters of Aβ42 at the BBB:
| Transporter | Direction of Transport | Primary Function | Relevance to Aβ42 |
|---|---|---|---|
| LRP1 | Efflux (Brain to Blood) | Receptor-mediated transcytosis | Major clearance pathway for Aβ42 from the brain. |
| RAGE | Influx (Blood to Brain) | Receptor-mediated transcytosis | Mediates entry of circulating Aβ42 into the brain. |
| P-glycoprotein (P-gp) | Efflux (Brain to Blood) | Active efflux pump | Actively transports Aβ42 out of brain endothelial cells. |
Differential Endocytic Pathways for Beta-Amyloid Peptide (1-42) Transport
Recent research indicates that different isoforms of beta-amyloid, namely Aβ40 and Aβ42, may utilize distinct endocytic pathways for their transport across the BBB. biorxiv.orgnih.gov
Caveolin-Dependent Endocytosis for Aβ42: Studies suggest that the transport of Aβ42 into the brain is primarily mediated by caveolin-dependent endocytosis. frontiersin.orgbiorxiv.org This pathway involves small invaginations of the plasma membrane called caveolae.
Clathrin-Dependent Endocytosis for Aβ40: In contrast, the transport of Aβ40 appears to be more reliant on clathrin-dependent endocytosis. biorxiv.orgnih.gov This is a well-established pathway for the internalization of various molecules.
Implications of Post-Translational Modifications: Post-translational modifications to Aβ42, such as isomerization or phosphorylation, can alter its transport rate across the BBB and modify the endocytic mechanisms involved. frontiersin.org For instance, Aβ42 with an isomerized aspartate at position 7 (iso-Aβ42) and Aβ42 with a phosphorylated serine at position 8 (pS8-Aβ42) have been shown to cross the BBB more efficiently than the unmodified peptide. frontiersin.org
This differential trafficking provides a more nuanced understanding of how the BBB handles various forms of beta-amyloid and highlights potential new avenues for therapeutic intervention.
Genetic Factors Influencing Beta Amyloid Peptide 1 42 Metabolism and Pathology
Amyloid Precursor Protein (APP) Gene Mutations and Overexpression
Mutations in the Amyloid Precursor Protein (APP) gene, located on chromosome 21, are a direct cause of early-onset familial Alzheimer's disease (fAD). nih.gov These mutations, although rare, provide compelling evidence for the central role of Aβ in Alzheimer's pathology. nih.gov
Overexpression: Individuals with Down syndrome (trisomy 21) have an extra copy of the APP gene, leading to a 1.5-fold increase in APP expression and, consequently, a similar increase in Aβ42 levels. nih.gov This overexpression is associated with the development of characteristic Alzheimer's neuropathology at an earlier age. nih.govnih.gov
Mutations Affecting Aβ Aggregation: Some APP mutations are located within the Aβ domain itself and directly influence the peptide's propensity to aggregate. nih.gov For example, the "Dutch" (E693Q) and "Flemish" (A692G) mutations lead to enhanced Aβ fibrillogenesis and are often associated with cerebral amyloid angiopathy, a condition characterized by Aβ deposition in the walls of cerebral blood vessels. nih.gov
Conversely, a rare protective variant, A673T, has been identified that reduces the efficiency of β-secretase cleavage, leading to decreased levels of both Aβ40 and Aβ42 and a lower risk of developing Alzheimer's disease. nih.govresearchgate.net
Table 1: Examples of APP Mutations and their Effect on Aβ42
| Mutation | Location | Effect on Aβ Production | Primary Pathological Consequence |
| Swedish (KM670/671NL) | Near β-secretase cleavage site | Increased total Aβ production | Increased plaque formation |
| London (V717I) | Near γ-secretase cleavage site | Increased Aβ42/Aβ40 ratio | Increased plaque formation |
| Dutch (E693Q) | Within Aβ domain | Promotes Aβ aggregation | Cerebral Amyloid Angiopathy |
| Arctic (E693G) | Within Aβ domain | Enhanced Aβ protofibril formation | Increased plaque formation |
| A673T | Near β-secretase cleavage site | Decreased total Aβ production | Protective against AD |
Data compiled from multiple research sources.
Presenilin 1 (PSEN1) and Presenilin 2 (PSEN2) Gene Mutations
Mutations in the Presenilin 1 (PSEN1) and Presenilin 2 (PSEN2) genes are the most common cause of early-onset familial Alzheimer's disease. tandfonline.comresearchgate.net These genes encode the catalytic core of the γ-secretase complex, the enzyme responsible for the final cleavage of APP to generate Aβ peptides. researchgate.net
In vivo studies in humans with PSEN mutations have confirmed that these mutations lead to an increased production rate of Aβ42 relative to Aβ40 in the central nervous system. nih.gov This increased Aβ42:Aβ40 production rate ratio is a consistent finding across different PSEN mutations and is observed even before significant amyloid deposition occurs. nih.gov Some research also suggests that certain PSEN1 mutations may impair the Aβ42-to-Aβ40-converting activity of angiotensin-converting enzyme (ACE), further contributing to an elevated Aβ42/Aβ40 ratio. frontiersin.org
While most PSEN mutations are linked to an increased Aβ42/Aβ40 ratio, some have been reported to cause a partial loss of function in γ-secretase, leading to a decrease in the production of Aβ40. nih.gov However, the consistent outcome across pathogenic mutations is the relative overproduction of the more toxic Aβ42 species. nih.govnih.gov
Table 2: Impact of PSEN Mutations on Aβ42/Aβ40 Ratio
| Gene | Common Mutation Examples | Effect on γ-Secretase | Consequence for Aβ42/Aβ40 Ratio |
| PSEN1 | A246E, L286V, M139V, H163R | Alters cleavage site preference | Significantly Increased |
| PSEN2 | N141I, M239V, T122R | Alters cleavage site preference | Significantly Increased |
Data compiled from multiple research sources.
Apolipoprotein E (APOE) Allelic Polymorphisms and Beta-Amyloid Peptide (1-42) Clearance/Aggregation
The Apolipoprotein E (APOE) gene is the most significant genetic risk factor for late-onset Alzheimer's disease. nih.govtermedia.pl There are three common alleles, or variants, of the APOE gene: ε2, ε3, and ε4. euroimmun.ch The ε4 allele is associated with an increased risk and earlier onset of Alzheimer's, while the ε2 allele is considered protective. jci.org The primary mechanism through which APOE isoforms influence Alzheimer's risk is by modulating the clearance and aggregation of Aβ42. nih.govpnas.org
APOE isoforms differentially affect the clearance of Aβ from the brain. pnas.org Studies have shown that the clearance of soluble Aβ in the brain's interstitial fluid is dependent on the APOE isoform, with the order of efficiency being APOE2 ≥ APOE3 > APOE4. nih.govpnas.org The APOE4 isoform has been shown to impair Aβ clearance across the blood-brain barrier. jci.orgwustl.edu This impairment is partly due to APOE4 redirecting Aβ from the rapid clearance receptor LRP1 to the slower VLDLR. jci.orgjci.orgwustl.edu Consequently, individuals carrying the APOE ε4 allele tend to have higher levels of Aβ deposition in the brain. understandingaria.com
In addition to affecting clearance, APOE isoforms also have a direct impact on Aβ aggregation. nih.gov APOE4 has been shown to promote the fibrillization of Aβ more readily than APOE3. nih.gov In vitro studies have demonstrated that lipidated APOE3 binds to Aβ with a significantly higher affinity than APOE4, which may enhance its clearance and prevent its conversion into toxic aggregates. nih.gov
The combination of impaired clearance and enhanced aggregation associated with the APOE4 isoform creates a "double-hit" that significantly increases the risk of Aβ42 accumulation and subsequent neurotoxicity.
Table 3: Influence of APOE Alleles on Aβ42 Metabolism
| APOE Allele | Alzheimer's Disease Risk | Effect on Aβ42 Clearance | Effect on Aβ42 Aggregation |
| ε2 | Decreased | Enhanced | Reduced |
| ε3 | Neutral | Normal | Normal |
| ε4 | Increased | Impaired | Increased |
Data compiled from multiple research sources.
Other Genetic Modifiers Affecting Beta-Amyloid Peptide (1-42) Levels and Aggregation Propensity
Beyond the major genes of APP, PSEN1, PSEN2, and APOE, genome-wide association studies (GWAS) have identified several other genetic loci that modulate the risk of late-onset Alzheimer's disease, often by influencing Aβ42 metabolism.
SORL1: The sortilin-related receptor (SORL1) gene is involved in intracellular protein trafficking. nih.gov Under normal conditions, SORL1 helps to direct APP into recycling pathways, preventing its processing into Aβ. nih.gov Under-expression of SORL1, which can be influenced by certain genetic variants, leads to the sorting of APP into compartments where it is cleaved to generate Aβ. nih.gov Several coding variants in SORL1 have been associated with an increased risk of Alzheimer's disease and have been shown in cell lines to increase the secretion of both Aβ40 and Aβ42. nih.gov
PICALM: The phosphatidylinositol binding clathrin assembly protein (PICALM) gene is involved in clathrin-mediated endocytosis, a process crucial for the internalization of molecules from the cell surface. curealz.orgresearchgate.net PICALM has a complex role in Aβ metabolism. It is involved in the endocytosis of γ-secretase, thereby influencing Aβ production. nih.gov Furthermore, PICALM plays a role in the clearance of Aβ across the blood-brain barrier. nih.gov Reduced levels of PICALM can impair this clearance pathway, leading to increased Aβ accumulation in the brain. nih.gov Some studies suggest that PICALM may also modulate Aβ toxicity through mechanisms independent of its direct effect on Aβ levels. mdpi.comnih.gov
TREM2: The triggering receptor expressed on myeloid cells 2 (TREM2) is a receptor expressed on microglia, the resident immune cells of the brain. nih.gov TREM2 plays a role in the microglial response to Aβ plaques, including their phagocytosis and degradation. youtube.comyoutube.com Loss-of-function mutations in TREM2 are associated with an increased risk of Alzheimer's disease. youtube.com In mouse models, Trem2 deficiency has been shown to impair the clustering of microglia around amyloid plaques, leading to more diffuse plaques and an elevated Aβ42:Aβ40 ratio. nih.govnih.gov This suggests that TREM2-mediated microglial function is important for compacting Aβ into less toxic forms and clearing it from the brain. nih.govnih.gov
Table 4: Other Genetic Modifiers and their Impact on Aβ42
| Gene | Function | Effect on Aβ42 Metabolism |
| SORL1 | Intracellular protein trafficking | Under-expression increases Aβ42 production. |
| PICALM | Clathrin-mediated endocytosis | Influences Aβ42 production and clearance. |
| TREM2 | Microglial activation and phagocytosis | Deficiency impairs Aβ42 clearance and promotes a higher Aβ42/Aβ40 ratio. |
Data compiled from multiple research sources.
Academic Research Methodologies for Beta Amyloid Peptide 1 42 Studies
In Vitro Experimental Models and Assays
Synthesis and Preparation of Beta-Amyloid Peptide (1-42) for Research
The study of beta-amyloid peptide (1-42) (Aβ42) necessitates reliable access to the peptide, which is often achieved through chemical synthesis. frontiersin.org However, the inherent hydrophobicity and tendency of Aβ42 to aggregate pose significant challenges during solid-phase peptide synthesis and subsequent purification and characterization. frontiersin.orgresearchgate.net To overcome these hurdles, various strategies have been developed. These include the use of specialized resins like PEG-based ChemMatrix, the incorporation of pseudoprolines to disrupt on-resin aggregation, and the use of specific coupling reagents and solvents. rsc.org One common and critical step in preparing Aβ42 for research is the treatment with hexafluoroisopropanol (HFIP). anaspec.comechelon-inc.comeaglebio.comjpt.comrpeptide.com HFIP is a strong solvent that effectively breaks down pre-existing β-sheet structures and other aggregates, ensuring a monomeric and structurally homogeneous starting material for aggregation studies. anaspec.comeaglebio.comjpt.comrpeptide.com This treatment results in a clear peptide film upon drying, which can be resolubilized for experimental use. echelon-inc.comrpeptide.com
Another important aspect of Aβ42 preparation involves the generation of specific aggregated forms, such as preformed fibrils (PFFs). These PFFs are often used to seed the aggregation of monomeric Aβ42 in various assays. The preparation of PFFs typically involves incubating monomeric Aβ42 under conditions that promote fibrillization, such as specific pH and salt concentrations, followed by purification to isolate the fibrillar structures. maastrichtuniversity.nl The morphology and structure of these fibrils can then be characterized using various imaging techniques.
To improve the handling and solubility of the highly aggregation-prone Aβ42 peptide, researchers have also developed chemical modifications. One such approach is the "O-acyl isopeptide" method, where an amide bond is temporarily replaced with an ester bond, significantly increasing water solubility. researchgate.net This "click peptide" can then be converted to the native Aβ42 sequence under specific pH conditions. nih.gov Another strategy involves using a double linker system to enhance solubility and simplify purification. rsc.org
Cell Culture Models
In vitro cell culture systems are indispensable tools for investigating the cellular and molecular mechanisms of Aβ42-induced toxicity. These models allow for controlled experiments to dissect the effects of different Aβ42 species (monomers, oligomers, fibrils) on various cell types.
Primary Neuronal Cultures: These cultures, derived directly from the nervous tissue of embryonic or neonatal animals, provide a physiologically relevant system to study the effects of Aβ42 on neuronal health and function. Researchers can expose these cultures to Aβ42 and assess a range of outcomes, including synaptic dysfunction, neurite degeneration, and cell death. While these models are highly relevant, they are also more complex and demanding to maintain than cell lines.
Glial Cell Lines: Glial cells, including astrocytes and microglia, play a crucial role in the brain's response to Aβ pathology. Cell lines of these glial types are used to study neuroinflammatory processes, cytokine release, and the clearance of Aβ aggregates. For instance, exposing microglial cell lines to Aβ42 can trigger an inflammatory response, which can be quantified by measuring the release of pro-inflammatory molecules.
Biophysical Techniques for Aggregation Kinetics and Morphology
A variety of biophysical techniques are employed to monitor the aggregation process of Aβ42 and characterize the morphology of the resulting aggregates.
Thioflavin T (ThT) Fluorescence: The Thioflavin T (ThT) fluorescence assay is a widely used method to quantify the formation of amyloid fibrils. anaspec.comscispace.comeurogentec.comanaspec.com ThT is a dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. anaspec.comeurogentec.com This property allows for real-time monitoring of fibril formation kinetics. anaspec.comscispace.com However, it's important to note that the presence of certain exogenous compounds can interfere with the ThT assay, leading to biased results. scispace.comnih.gov
Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of particles in a solution. In the context of Aβ42 research, DLS can be used to track the formation and growth of oligomers and larger aggregates over time.
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of surfaces, making it an invaluable tool for visualizing the morphology of Aβ42 aggregates at the nanoscale. uchile.clnih.govpnas.org Researchers can use AFM to observe the entire fibrillogenesis timeline, from early oligomeric species to mature fibrils. uchile.clnih.gov High-speed AFM has even enabled the real-time observation of fibril growth and the surprising discovery of structural switching between different fibril morphologies. pnas.org Studies have revealed that Aβ42 oligomers often appear as globular structures, which precede the formation of protofibrils. uchile.cl The dimensions of these protofibrils are consistent with a model where the peptide adopts a hairpin conformation. uchile.cl Furthermore, AFM has been used to characterize the distinct morphologies of Aβ40 and Aβ42 aggregates, noting that Aβ42 fibrils can align through lateral interactions over micrometer-scale lengths. nih.gov
Transmission Electron Microscopy (TEM): TEM is another powerful imaging technique that provides high-resolution, two-dimensional projections of samples. In Aβ42 research, TEM is used to visualize the ultrastructure of fibrils and other aggregates, often in conjunction with negative staining to enhance contrast. frontiersin.org
High-Resolution Structural Characterization Techniques
Determining the high-resolution atomic structure of Aβ42 fibrils is crucial for understanding the molecular basis of their formation and toxicity.
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR spectroscopy is a powerful technique for determining the structure of insoluble and non-crystalline materials like amyloid fibrils. frontiersin.org ssNMR studies have been instrumental in revealing the parallel, in-register β-sheet architecture of Aβ42 fibrils and have provided key constraints for building atomic models. maastrichtuniversity.nlnih.gov These studies have shown that residues 18-42 of Aβ42 form a β-strand-turn-β-strand motif. plos.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules, including amyloid fibrils. maastrichtuniversity.nlnih.govcapes.gov.brnih.govrcsb.org By rapidly freezing samples in a thin layer of vitreous ice, cryo-EM allows for the imaging of fibrils in a near-native state. nih.gov Cryo-EM reconstructions have yielded atomic models of Aβ42 fibrils, revealing that they are often composed of two intertwined protofilaments. maastrichtuniversity.nlnih.govcapes.gov.brnih.gov These structures show the detailed arrangement of individual Aβ42 molecules within the fibril, including the hydrophobic core and the more flexible N-terminal regions. capes.gov.brrcsb.org The resolution of these structures can be as high as 4.0 angstroms. nih.govcapes.gov.brnih.gov
Computational Modeling and Molecular Dynamics Simulations of Beta-Amyloid Peptide (1-42) Interactions and Assembly
Computational approaches, particularly molecular dynamics (MD) simulations, provide valuable insights into the dynamic processes of Aβ42 aggregation and interaction with other molecules. plos.orgnih.govnih.govresearchgate.nettandfonline.comacs.org These simulations can model the behavior of peptides at an atomic level, complementing experimental data.
MD simulations have been used to study the formation of Aβ42 oligomers, such as tetramers, and their subsequent interactions with model cell membranes. nih.govnih.govresearchgate.net These simulations have shown that Aβ42 monomers can self-assemble into oligomeric structures that exhibit an increase in β-sheet content, a hallmark of on-pathway aggregation. nih.govnih.gov Furthermore, simulations have revealed how these oligomers can interact with and perturb lipid bilayers, providing a potential mechanism for their toxicity. nih.govnih.govresearchgate.net The presence of molecules like cholesterol in the membrane can modulate these interactions. researchgate.net
Computational studies have also been employed to investigate the influence of familial mutations and metal ions on the structure and aggregation of Aβ42. acs.org For example, simulations have explored how mutations can alter the conformational landscape of the peptide and how metal ions like copper can bind to Aβ42 and influence its aggregation properties. acs.orgnih.gov These in silico experiments help to elucidate the molecular mechanisms underlying the increased pathogenic potential of certain Aβ42 variants. acs.org Different force fields and computational models, such as the AWSEM model, are utilized to predict protein conformation and aggregation pathways with increasing accuracy. frontiersin.orgnih.gov
In Vivo Animal Models of Beta-Amyloid Peptide (1-42) Pathology
To study the complex, systemic effects of Aβ42 pathology in a living organism, researchers rely on a variety of animal models.
Transgenic Mouse Models: Transgenic mice are the most widely used mammalian models for studying Alzheimer's disease-related pathology. nih.govnih.govelsevier.esfrontiersin.orgphypha.ir These mice are genetically engineered to overexpress human amyloid precursor protein (APP) with one or more mutations associated with familial Alzheimer's disease. nih.govfrontiersin.orgphypha.ir This leads to the age-dependent accumulation of Aβ plaques in the brain, mimicking a key pathological hallmark of the human disease. nih.govnih.govfrontiersin.org Different transgenic lines, such as the Tg2576, PDAPP, and APP23 mice, exhibit varying onset and severity of pathology. nih.govfrontiersin.org Some models, like the 3xTg-AD mouse, also develop tau pathology in addition to amyloid plaques. nih.gov These models have been instrumental in understanding the relationship between Aβ accumulation, cognitive deficits, and other pathological changes, and have been crucial for testing potential therapeutic interventions. nih.govnih.govelsevier.es
Non-mammalian Models:
Caenorhabditis elegans (Nematode): The nematode C. elegans offers a simple and powerful in vivo system for studying Aβ42 toxicity. nih.govscispace.comuq.edu.aunih.govmdpi.com Transgenic worms can be created to express human Aβ42 in specific tissues, such as muscle cells. nih.govscispace.comuq.edu.aunih.gov This expression leads to the formation of Aβ aggregates and a readily observable phenotype, such as age-progressive paralysis. nih.govscispace.comuq.edu.aunih.gov The short lifespan and ease of cultivation of C. elegans make it an excellent model for high-throughput screening of compounds that may mitigate Aβ toxicity. nih.govscispace.com
Drosophila melanogaster (Fruit Fly): The fruit fly Drosophila melanogaster is another invertebrate model that has been used to study the neurotoxic effects of Aβ42. Expressing human Aβ42 in the fly brain can lead to neuronal dysfunction, learning and memory deficits, and a shortened lifespan. The powerful genetic tools available in Drosophila allow for the investigation of genetic modifiers of Aβ42 toxicity. phypha.ir
Zebrafish (Danio rerio): The zebrafish has become an increasingly popular vertebrate model for studying neurodegenerative diseases. The optical transparency of zebrafish embryos and larvae allows for real-time imaging of neuronal development and degeneration. Injecting Aβ42 into the zebrafish brain can induce neuronal cell death and behavioral deficits, providing a platform to screen for neuroprotective compounds.
Direct Injection Models: An alternative to transgenic models is the direct, stereotaxic injection of synthetic Aβ42 into specific brain regions of rodents, such as the hippocampus. nih.govspringernature.com This approach allows for the study of the acute, localized effects of Aβ42 on neuronal circuitry and is particularly useful for short-term studies. nih.govspringernature.com
Interactive Data Tables
Table 1: Biophysical Techniques for Aβ42 Analysis
| Technique | Information Provided | Key Findings/Applications |
| Thioflavin T (ThT) Fluorescence | Quantifies fibril formation | Real-time monitoring of aggregation kinetics. anaspec.comscispace.comeurogentec.comanaspec.com |
| Dynamic Light Scattering (DLS) | Size distribution of aggregates | Tracks oligomer formation and growth. |
| Atomic Force Microscopy (AFM) | Nanoscale morphology of aggregates | Visualization of oligomers, protofibrils, and mature fibrils. uchile.clnih.govpnas.orgpnas.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Ultrastructure of aggregates | High-resolution imaging of fibril morphology. frontiersin.org |
Table 2: High-Resolution Structural Techniques for Aβ42 Fibrils
| Technique | Principle | Key Structural Insights |
| Solid-State NMR (ssNMR) | Measures nuclear spin properties in a solid state | Revealed parallel, in-register β-sheet structure. maastrichtuniversity.nlfrontiersin.orgnih.govplos.org |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified, frozen samples | Determined atomic-level structures of fibrils, often showing two intertwined protofilaments. maastrichtuniversity.nlnih.govcapes.gov.brnih.govrcsb.org |
Table 3: Common Animal Models for Aβ42 Pathology
| Model Organism | Type of Model | Key Pathological Features | Research Applications |
| Mouse | Transgenic (e.g., Tg2576, 3xTg-AD) | Aβ plaques, cognitive deficits, tau pathology (in some models). nih.govnih.govfrontiersin.org | Studying disease progression, testing therapeutics. nih.govnih.govelsevier.es |
| Mouse/Rat | Direct Injection | Localized Aβ pathology and neuronal damage. nih.govspringernature.com | Investigating acute, region-specific effects of Aβ42. nih.govspringernature.com |
| C. elegans | Transgenic | Aβ aggregation, paralysis phenotype. nih.govscispace.comuq.edu.aunih.gov | High-throughput drug screening, genetic modifier screens. nih.govscispace.com |
| D. melanogaster | Transgenic | Neuronal dysfunction, behavioral deficits. phypha.ir | Genetic analysis of Aβ42 toxicity pathways. phypha.ir |
| Zebrafish | Injection/Transgenic | Neuronal cell death, developmental defects. | In vivo imaging of neurodegeneration, drug screening. |
Non-Mammalian Genetic Models (e.g., Caenorhabditis elegans, Drosophila melanogaster)
To overcome some of the limitations of rodent models, such as long lifespans and high costs, researchers have turned to non-mammalian genetic models like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. antpublisher.com These organisms offer powerful alternatives for studying the fundamental mechanisms of Aβ(1-42) toxicity due to their short lifespans, genetic tractability, and relatively simple nervous systems. antpublisher.comfrontiersin.org
In C. elegans, expression of human Aβ(1-42) in muscle cells leads to an age-dependent paralysis phenotype, which is more rapid and severe than that caused by the expression of other Aβ isoforms. antpublisher.com This provides a clear and measurable readout of Aβ toxicity. These models have been used to screen for genetic and chemical modifiers of Aβ aggregation and toxicity. antpublisher.com For example, studies in C. elegans have identified chaperone proteins, such as certain heat shock proteins, that can interact with Aβ and modulate its toxicity. antpublisher.com
Drosophila melanogaster has also been extensively used to model Aβ(1-42) neurotoxicity. diva-portal.org When human Aβ(1-42) is expressed in the fly's nervous system, it leads to the formation of amyloid aggregates and a progressive neurodegeneration that manifests as locomotor defects and a reduced lifespan. diva-portal.org Research in Drosophila has demonstrated that the length of the Aβ peptide is critical for its toxicity; expressing Aβ(1-42) is highly toxic, while shorter variants are not. diva-portal.org Interestingly, co-expressing Aβ(1-42) with a shorter variant can mitigate the toxicity, suggesting that inhibiting the formation of Aβ(1-42) could be a viable therapeutic strategy. diva-portal.org
Furthermore, Drosophila models have revealed that the toxicity of Aβ aggregates can be cell-type specific. For instance, while Aβ aggregates can be found in various cell types, their toxic effects seem to be more pronounced in neurons compared to glial cells. diva-portal.org This suggests that glial cells might have mechanisms to handle Aβ aggregates that are less harmful to the cells themselves. diva-portal.org
Table 2: Comparison of Non-Mammalian Models for Beta-Amyloid (1-42) Studies
| Feature | Caenorhabditis elegans | Drosophila melanogaster |
|---|---|---|
| Primary Advantage | Rapid lifespan, efficient for genetic and chemical screens, simple nervous system. antpublisher.com | Well-established genetic tools, more complex behaviors than C. elegans, conserved signaling pathways. frontiersin.orgdiva-portal.org |
| Aβ(1-42) Expression Phenotype | Age-dependent paralysis when expressed in muscle cells. antpublisher.com | Neurodegeneration, locomotor dysfunction, reduced lifespan when expressed in the nervous system. diva-portal.org |
| Key Research Findings | Identification of genetic modifiers of Aβ toxicity (e.g., heat shock proteins). antpublisher.com | Demonstration of the length-dependent toxicity of Aβ peptides and cell-type specific toxicity. diva-portal.org |
Direct Administration Models (e.g., Intrahippocampal/Intraventricular Injections)
Direct administration of pre-aggregated Aβ(1-42) into the brains of rodents is a widely used method to create non-transgenic animal models of Alzheimer's disease. mdpi.commdpi.com This approach involves the stereotaxic injection of Aβ(1-42) peptides, often in oligomeric or fibrillar forms, into specific brain regions like the hippocampus or into the cerebral ventricles (intracerebroventricularly). mdpi.comnih.gov These models are particularly useful for studying the acute and short-term consequences of Aβ exposure, such as neuroinflammation, synaptic dysfunction, and cell death, without the confounding factors of transgene expression. mdpi.comresearchgate.net
Intrahippocampal or intracerebroventricular injection of Aβ(1-42) has been shown to induce a range of AD-like pathologies. mdpi.com These include cognitive impairments in tasks assessing spatial, recognition, and working memory. mdpi.comfrontiersin.org The behavioral deficits are often accompanied by histopathological changes in the targeted brain regions, such as neuronal loss, oxidative stress, and a robust inflammatory response characterized by the activation of astrocytes and microglia. mdpi.comnih.gov
One of the key advantages of this model is the ability to control the timing, location, and dose of the Aβ insult. researchgate.net This allows for the investigation of the early events in the pathological cascade initiated by Aβ. For example, studies have shown that neuroinflammatory and vascular responses can be detected as early as three days after Aβ(1-42) injection, preceding significant neuronal cell loss. nih.gov This model also allows for the study of the interplay between Aβ pathology and other AD-related phenomena, such as the hyperphosphorylation of tau protein. nih.gov
The reliability of these models is dependent on the preparation of the Aβ(1-42) peptide. The aggregation state of the peptide (e.g., oligomers vs. fibrils) can significantly influence its neurotoxicity. mdpi.com The procedure often involves incubating the synthetic Aβ(1-42) peptide to form oligomeric species before injection. mdpi.comturkishneurosurgery.org.tr These models have proven valuable for testing the efficacy of potential therapeutic agents aimed at mitigating the downstream effects of Aβ deposition. mdpi.com
Table 3: Characteristics of Direct Aβ(1-42) Administration Models
| Injection Site | Primary Outcomes Observed | Timeframe of Pathological Changes |
|---|---|---|
| Intracerebroventricular | Widespread but less localized pathology, cognitive deficits, neuroinflammation, oxidative stress. mdpi.commdpi.com | Memory deficits can be observed within one week post-injection. mdpi.com |
| Intrahippocampal | Targeted pathology in the hippocampus, significant spatial memory impairment, localized neuronal loss, gliosis, and tau pathology. nih.govresearchgate.net | Inflammatory responses can be seen within 3 days; neuronal loss is significant by 7-30 days. nih.gov |
Preclinical Therapeutic Strategies Targeting Beta Amyloid Peptide 1 42 Pathology
Strategies to Inhibit Beta-Amyloid Peptide (1-42) Production
The production of beta-amyloid peptide (1-42) (Aβ42) is a multi-step process involving the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. nih.govnih.gov A competing, non-amyloidogenic pathway involves alpha-secretase, which cleaves APP within the Aβ sequence, thus precluding the formation of the toxic peptide. europeanreview.org Preclinical strategies have therefore targeted these three enzymes to halt Aβ42 production at its source.
Beta-Secretase 1 (BACE1) Inhibitors
BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a membrane-bound C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ). nih.govnih.gov Inhibiting BACE1 is a primary therapeutic strategy to prevent Aβ formation from the very first step. frontiersin.orgresearchgate.net Extensive preclinical research has demonstrated that BACE1 inhibitors can effectively lower Aβ levels in the brain and cerebrospinal fluid (CSF) in various animal models. nih.gov
Several BACE1 inhibitors have been evaluated in preclinical studies. For instance, Verubecestat (MK-8931) demonstrated a significant reduction of Aβ40, Aβ42, and sAPPβ in the CSF and brain of rats and monkeys. nih.govmdpi.com Similarly, Atabecestat was found to dose-dependently reduce plasma and CSF levels of multiple Aβ species, including Aβ1-42, in preclinical models. nih.gov Other compounds like AZD3839, LY3202626, and E2609 (Elenbecestat) have also shown the ability to lower Aβ concentrations in preclinical experiments. frontiersin.orgmdpi.comastrazeneca.com The development of potent, central nervous system (CNS) penetrant BACE1 inhibitors remains an active area of research. frontiersin.org
Table 1: Selected BACE1 Inhibitors in Preclinical Research
| Compound | Preclinical Model(s) | Key Findings |
|---|---|---|
| Verubecestat (MK-8931) | Rats, Monkeys | Strong reduction of Aβ40, Aβ42, and sAPPβ in CSF and brain. nih.govmdpi.com |
| Atabecestat | Animal Models | Dose-dependent reduction of CSF Aβ levels by 50-90%. nih.gov |
| AZD3839 | In vitro, Animal Models | Reduced levels of Aβ1-40 and Aβ1-42 in in vitro models; achieved ~60-70% maximal inhibition of Aβ40 in animal models. astrazeneca.com |
| LY3202626 | PDAPP Mice, Beagle Dogs | Reduced Aβ1-40 and Aβ1-42 concentrations in plasma and CSF; reduced hippocampal and cortical Aβ levels. frontiersin.orgmdpi.com |
| E2609 (Elenbecestat) | Rodents | Dose-dependent reduction of Aβ levels in CSF and plasma. frontiersin.orgmdpi.com |
Gamma-Secretase Modulators and Inhibitors
Gamma-secretase performs the final cleavage of the C99 fragment, which results in the release of Aβ peptides of varying lengths, including the highly aggregation-prone Aβ42. While early efforts focused on gamma-secretase inhibitors (GSIs), these compounds were found to interfere with the processing of other critical proteins, such as Notch, leading to potential toxicities. nih.govrupress.org
This led to the development of gamma-secretase modulators (GSMs), which represent a more refined approach. nih.gov Instead of blocking the enzyme entirely, GSMs allosterically modulate its activity to shift the cleavage site. rupress.org This results in a decreased production of the longer, more pathogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less amyloidogenic forms, such as Aβ37 and Aβ38. nih.govrupress.orgacs.org This mechanism avoids the problematic inhibition of Notch processing. researchgate.net
Preclinical studies have validated the efficacy of this approach. The GSM BPN-15606 demonstrated robust, dose-dependent reductions in brain Aβ42 levels in multiple species and in transgenic mouse models. nih.govrupress.org Another compound, BMS-932481, also showed significant lowering of Aβ42 and Aβ40 in the plasma, brain, and CSF of mice and rats, accompanied by an increase in Aβ37 and Aβ38. acs.org
Table 2: Selected Gamma-Secretase Modulators (GSMs) in Preclinical Research
| Compound | Preclinical Model(s) | Key Findings |
|---|---|---|
| BPN-15606 | Mice, Rats, Monkeys | Robustly lowered Aβ42 and Aβ40 in plasma and brain; increased Aβ38 and Aβ37. nih.govrupress.org |
| BMS-869780 | Rats | Lowered brain Aβ1-42 without evidence of Notch-related side effects. researchgate.net |
| BMS-932481 | Mice, Rats | Showed robust reductions of Aβ1–42 and Aβ1–40 in plasma, brain, and CSF, with increases in Aβ1–37 and Aβ1–38. acs.org |
Alpha-Secretase Activators
The non-amyloidogenic pathway involves the cleavage of APP by alpha-secretase within the Aβ domain. europeanreview.org This action not only prevents the formation of Aβ but also releases a large soluble ectodomain known as sAPPα, which has neuroprotective and memory-enhancing properties. nih.goveuropeanreview.orgheraldopenaccess.us Therefore, activating alpha-secretases, such as ADAM10, is a promising therapeutic strategy. nih.govmdpi.com
Preclinical research supports this concept. Overexpression of ADAM10 in a mouse model of Alzheimer's disease was shown to decrease Aβ levels, prevent plaque deposition, and ameliorate cognitive deficits. nih.gov Certain natural compounds have also been identified as potential alpha-secretase activators. In preclinical studies, baicalein was found to enhance APP alpha-secretase processing, leading to reduced Aβ production and improved cognitive performance in AD mice. heraldopenaccess.us Another compound, the PKC activator bryostatin-1, has been shown to increase sAPPα levels while reducing Aβ40 and 42 in animal models. heraldopenaccess.us
Approaches to Modulate Beta-Amyloid Peptide (1-42) Aggregation and Promote Disaggregation
A complementary strategy to inhibiting Aβ42 production is to target the peptide directly, preventing its self-assembly into toxic oligomers and fibrils. nih.govnih.gov This approach aims to neutralize the Aβ42 that has already been produced.
Small Molecule Anti-Aggregation Compounds
A variety of small organic molecules have been developed to interfere with the Aβ42 aggregation cascade. nih.govresearchgate.net These compounds can act through several mechanisms, including binding to Aβ monomers to prevent them from participating in the aggregation process, or interacting with early-stage oligomers to block their progression into larger, more toxic species. researchgate.net The earliest pathogenic events are considered to be the formation of these soluble Aβ oligomers, making them a critical target. nih.gov
Tramiprosate is an example of a small molecule that binds to soluble Aβ, thereby inhibiting the formation of amyloid fibrils. frontiersin.org Preclinical studies with this compound showed it could reduce both oligomeric and fibrillar amyloid in the brain. frontiersin.org The development of small molecules that can effectively cross the blood-brain barrier and specifically disrupt the protein-protein interactions that drive Aβ aggregation is a significant focus of preclinical research. nih.gov
Peptide-Based Aggregation Inhibitors
Peptide-based inhibitors have emerged as a promising therapeutic option, often demonstrating high affinity and specificity for Aβ with potentially lower toxicity than small molecules. nih.govmazums.ac.ir Many of these inhibitory peptides are rationally designed and are often based on sequences from the Aβ peptide itself, particularly the central hydrophobic core (residues 17-21, LVFFA) or the C-terminal region, which are crucial for self-assembly. mazums.ac.irnih.gov
These peptides work by binding to Aβ monomers or oligomers, acting as "β-sheet breakers" that disrupt the conformational changes necessary for fibril formation. nih.govnih.gov For example, peptides designed based on the C-terminal domain of Aβ42, such as those containing the 39VVIA42 sequence, have been shown to interact with Aβ42 monomers and inhibit aggregation at micromolar concentrations. nih.gov Another study identified a tetrapeptide, referred to as peptide 20 (Val-Aib-Ile-Ala), that completely inhibited Aβ1–42 aggregation and rescued cultured cells from its toxicity. acs.org A wide range of such peptides has been evaluated in cellular and animal models, with some showing protective effects against Aβ-induced learning and memory impairments. nih.gov
Table 3: Selected Peptide-Based Aβ42 Aggregation Inhibitors in Preclinical Research
| Peptide Inhibitor | Design Basis / Origin | Preclinical Findings |
|---|---|---|
| NAP (Davunetide) | Activity-dependent neuroprotective protein | Interfered with Aβ self-assembly and disaggregated preformed fibrils. acs.org |
| IAM1 | Designed to bind Aβ42 | Inhibited Aβ42 aggregation in vitro and showed neuroprotective effects on primary hippocampal neurons. nih.gov |
| VVIA-NH2 | Based on C-terminal domain of Aβ42 (39VVIA42) | Interacted with Aβ42 monomers and smaller oligomers, inhibited aggregation, and protected synaptic activity. nih.gov |
| Peptide 20 (Val-Aib-Ile-Ala) | Based on C-terminal tetrapeptide fragment of Aβ1-42 | Completely inhibited Aβ1–42 aggregation and toxicity in cell viability assays. acs.org |
| LK7 (Ac-LVFFARK-NH2) | Based on Aβ sequence 17-21 (LVFFA) | Demonstrated dose-dependent inhibition of Aβ42 fibrillation. mazums.ac.ir |
Agents Promoting Fibril Disassembly
The disassembly of pre-formed beta-amyloid (Aβ) fibrils is a key therapeutic strategy aimed at reducing the amyloid plaque burden. Preclinical research has identified several classes of agents, including small molecules and peptide-based inhibitors, that can promote the disassembly of beta-Amyloid Peptide (1-42) (human) fibrils.
Small Molecules: Certain small organic molecules have demonstrated the ability to interfere with the stability of Aβ(1-42) fibrils and promote their breakdown. For instance, studies have explored the use of organofluorine compounds. In vitro experiments using Thioflavin-T (THT) fluorescence spectroscopy, atomic force microscopy (AFM), and Fourier-transform infrared spectroscopy (FTIR) have shown that 5′-halogen substituted 3,3,3-trifluoromethyl-2-hydroxyl-(indol-3-yl)-propionic acid esters can effectively disassemble preformed Aβ fibrils. nih.gov These compounds exhibit a dual action of not only disassembling mature fibrils but also inhibiting fibrillogenesis. nih.gov Another small molecule, referred to as O4, has been shown to reduce Aβ42 toxicity in SH-SY5Y cell models by promoting the aggregation of Aβ42, thereby reducing the concentrations of soluble monomers and small oligomers.
Peptide-Based Inhibitors: Peptide-based inhibitors, often designed based on the Aβ sequence itself, represent another promising approach. These peptides can interact with Aβ(1-42) and disrupt the fibril structure. One study focused on a hexapeptide designed to mimic the β-strand hydrophobic core region of the Aβ peptide. nih.govresearchgate.net In vitro assays demonstrated that this peptide could significantly inhibit Aβ(1-42) fibril elongation. nih.gov Another research effort utilized a peptide inhibitor, CP-2, which was found to interact with monomeric and low-oligomeric structures of Aβ40 and disassemble Aβ40 fibrils. nih.gov
Table 1: Preclinical Agents Promoting Beta-Amyloid (1-42) Fibril Disassembly
| Agent Class | Specific Example | Key Preclinical Findings |
|---|---|---|
| Small Molecules | 5′-halogen substituted 3,3,3-trifluoromethyl-2-hydroxyl-(indol-3-yl)-propionic acid esters | Demonstrated significant activity in the disassembly of preformed Aβ fibrils in vitro. nih.gov |
| O4 | Reduced Aβ42 toxicity in cell culture by promoting its aggregation and reducing soluble monomers and oligomers. | |
| Peptide-Based Inhibitors | Designed hexapeptide | Significantly inhibited the elongation of Aβ(1-42) fibrils in vitro. nih.gov |
| CP-2 | Interacted with Aβ40 monomers and oligomers, preventing their assembly and disassembling fibrils. nih.gov |
Enhancement of Beta-Amyloid Peptide (1-42) Clearance
Enhancing the clearance of beta-Amyloid Peptide (1-42) (human) from the brain is a critical therapeutic goal. Preclinical strategies have focused on several mechanisms, including immunotherapy, upregulation of degrading enzymes, and modulation of transport systems at the blood-brain barrier and within the lymphatic system.
Immunotherapy Approaches (Active and Passive)
Immunotherapy aims to utilize the body's immune system to target and clear Aβ(1-42). Both active and passive immunization strategies have been explored in preclinical models. Active immunotherapy involves administering Aβ fragments to stimulate an endogenous antibody response, while passive immunotherapy involves the direct administration of anti-Aβ antibodies.
Single-chain variable fragments (scFvs) are engineered antibody fragments that retain the antigen-binding specificity of a full antibody but are much smaller. mdpi.com Their smaller size offers potential advantages for brain penetration.
Preclinical studies have demonstrated the potential of scFvs in targeting Aβ(1-42). In vitro studies have shown that scFvs can inhibit Aβ(1-42) aggregation and prevent its neurotoxic effects. nih.gov For example, a Crenezumab-like scFv (scFv-C) was shown to recognize Aβ42 monomers and oligomers and promote the disaggregation of Aβ42 fibers. mdpi.com Molecular dynamics analysis suggested that scFv-C interacts with the Aβ42 pentamer through hydrogen bonds and salt bridges, potentially inhibiting further aggregation. mdpi.com
In vivo studies in transgenic mouse models of Alzheimer's disease have also shown promising results. Intracranial administration of an anti-pan amyloid-beta scFv in TgCRND8 mice and stereotaxic injection into the hippocampus and cortex of Tg2576 mice have been shown to ameliorate amyloid pathology. nih.gov Furthermore, chronic intranasal treatment with an anti-Aβ30-42 scFv antibody in the APPswe/PS1dE9 mouse model led to a significant decrease in insoluble Aβ(1-42). nih.gov
Table 2: Preclinical Studies of Anti-Aβ(1-42) Single-Chain Variable Fragments (scFv)
| scFv Target/Type | Animal Model | Key Findings |
|---|---|---|
| Anti-pan amyloid-beta scFv | TgCRND8 mice | Ameliorated amyloid pathology following intracranial adeno-associated virus-mediated delivery. nih.gov |
| Anti-Aβ scFv | Tg2576 mice | Reduced amyloid pathology after stereotaxic injection into the hippocampus and cortex. nih.gov |
| Anti-Aβ30-42 scFv | APPswe/PS1dE9 mice | Significantly decreased insoluble Aβ(1-42) levels after chronic intranasal treatment. nih.gov |
| Crenezumab-like scFv (scFv-C) | In vitro | Recognized Aβ42 monomers/oligomers and promoted disaggregation of Aβ42 fibers. mdpi.com |
Upregulation of Amyloid-Beta Degrading Enzymes
Several enzymes are known to degrade Aβ(1-42), and strategies to enhance their activity or expression are being investigated.
Neprilysin (NEP): Neprilysin is a major Aβ-degrading enzyme. nih.gov Preclinical studies have shown that upregulating neprilysin can lead to reduced Aβ levels. One approach involves the use of a somatostatin (SST) peptide fused to a blood-brain barrier transporter. Intravenous administration of this construct in APPswe mice significantly increased the brain concentration of neprilysin and led to a significant decrease in membrane-bound Aβ42 in the hippocampus. nih.gov Gene delivery of NEP has also shown promise in preclinical studies for clearing Aβ. acs.org Furthermore, some natural polyphenolic compounds, such as amentoflavone and apigenin, have been found to enhance the activity and expression of neprilysin in cultured neuroglioma cells. jst.go.jp
Insulin-Degrading Enzyme (IDE): Insulin-degrading enzyme is another key protease involved in Aβ degradation. frontiersin.org Preclinical research suggests that physical exercise can upregulate the expression of IDE, thereby accelerating Aβ clearance. researchgate.net
Modulation of Blood-Brain Barrier Transport Mechanisms
The blood-brain barrier (BBB) plays a crucial role in regulating the passage of substances between the blood and the brain, including the clearance of Aβ(1-42).
P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter at the BBB that has been implicated in Aβ clearance. Preclinical evidence suggests that P-gp actively transports Aβ40 and Aβ42 monomers. plos.orgnih.gov In vitro studies using P-gp overexpressing cells showed enhanced accumulation of fluorescently labeled Aβ42 in the presence of a P-gp inhibitor. plos.org Furthermore, Aβ42 was shown to stimulate the ATP hydrolysis activity of isolated P-gp. plos.org Animal studies have shown that genetic ablation of P-gp can impact Aβ elimination. tandfonline.com
Strategies Enhancing Lymphatic and Glymphatic Clearance
The glymphatic and meningeal lymphatic systems are recently recognized pathways for waste clearance from the brain, including Aβ(1-42).
Glymphatic System: The glymphatic system facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), clearing solutes from the brain parenchyma. medrxiv.org Preclinical studies in mice have shown that this system is involved in clearing beta-amyloid. frontiersin.org Disruption of the glymphatic pathway in AQP4-null mice resulted in a significant reduction in Aβ clearance. mdpi.com Strategies to enhance glymphatic function, such as voluntary exercise, have been shown to increase glymphatic clearance and reduce amyloid plaque accumulation in mice. frontiersin.org
Meningeal Lymphatic System: Meningeal lymphatic vessels play a critical role in draining CSF and its contents, including Aβ, from the central nervous system. mdpi.com Ablation of these vessels in APP transgenic mice has been shown to aggravate Aβ pathology. nih.gov Conversely, enhancing meningeal lymphatic function, for instance through the use of vascular endothelial growth factor C (VEGF-C), has been shown to improve Aβ clearance. nih.gov Borneol, a natural compound, has also been found to accelerate the lymphatic clearance of Aβ from the brain by enhancing meningeal lymphatic drainage in mice. nih.gov Focused ultrasound in combination with microbubbles has also been shown to improve Aβ drainage in a mouse model of Alzheimer's disease by enhancing glymphatic-lymphatic clearance. nih.govbiorxiv.org
Biomarker Development and Analytical Methodologies for Beta Amyloid Peptide 1 42 Research
Quantification in Cerebrospinal Fluid (CSF)
Cerebrospinal fluid, being in direct contact with the brain and spinal cord, is a primary source for biomarkers of neurological disorders. The concentration of Aβ42 in CSF is a well-established biomarker for the amyloid pathology characteristic of Alzheimer's disease. practicalneurology.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Reference Methods
To address the variability issues often associated with immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a crucial orthogonal and antibody-independent reference method for the absolute quantification of Aβ42 in CSF. nih.govnih.gov These methods offer high analytical precision and excellent correlation between laboratories. nih.gov
Reference measurement procedures based on LC-MS/MS often involve solid-phase extraction (SPE) to isolate the peptides, followed by their quantification using stable, isotope-labeled Aβ peptides as internal standards. nih.govjove.com This approach allows for the absolute quantification of CSF Aβ1-42 in a range of 150-4,000 pg/mL. nih.gov The development of such reference methods is vital for standardizing Aβ42 measurements across different studies and clinical settings, which will facilitate the establishment of universal cut-off levels for clinical trials. jove.com
Several studies have demonstrated the suitability of various LC-MS/MS platforms for the accurate and reproducible quantification of multiple Aβ peptides, including Aβ(1-38), Aβ(1-40), and Aβ(1-42), from human CSF. lcms.czlcms.cz These methods have shown high extraction efficiency and low coefficients of variation, making them reliable for both preclinical research and biomarker discovery. researchgate.net
Immunoassay Techniques (e.g., ELISA) for Beta-Amyloid Peptide (1-42) Detection
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantitative determination of human Aβ(1-42) in CSF, cell culture supernatants, and brain tissue extracts. ibl-america.comnovamedline.com These assays are typically sandwich ELISAs that utilize two different high-specificity antibodies to capture and detect the Aβ(1-42) peptide. novamedline.com
Various commercially available ELISA kits exist, each with its own specific protocols and performance characteristics. novamedline.comthermofisher.com For instance, some kits are designed to detect both natural and recombinant forms of human Aβ(1-42). thermofisher.com The analytical sensitivity of these kits can be quite high, with some reporting a lower limit of detection of less than 10 pg/mL. thermofisher.com
Despite their widespread use, immunoassays can be susceptible to intra- and inter-laboratory variability. nih.gov Factors such as the type of tube used for sample collection, freeze-thaw cycles, and incubation temperatures can influence the quantitative outcome. tandfonline.com To improve repeatability and intermediate precision, automated immunoassay systems, such as chemiluminescent enzyme immunoassays (CLEIA), have been developed. frontiersin.org
Diagnostic Utility of Beta-Amyloid Peptide (1-42)/Beta-Amyloid Peptide (1-40) Ratio
While the concentration of Aβ42 in CSF is a valuable biomarker, its diagnostic accuracy can be enhanced by considering its ratio to another amyloid beta isoform, Aβ40. nih.govibl-international.com The Aβ42/Aβ40 ratio has been shown to be a superior diagnostic marker for Alzheimer's disease compared to Aβ42 alone. nih.govbiofinder.senih.gov
This ratio is a better reflection of the specific decrease in Aβ42 associated with amyloid pathology, as Aβ40 levels generally remain stable. nih.govnih.gov The use of the Aβ42/Aβ40 ratio improves the concordance with amyloid positron emission tomography (PET) imaging, a gold standard for detecting brain amyloid deposition. d-nb.infooup.commayocliniclabs.comresearchgate.net Studies have consistently shown that the Aβ42/Aβ40 ratio has a higher area under the curve (AUC) in receiver operating characteristic (ROC) analysis for discriminating between amyloid-positive and amyloid-negative individuals compared to Aβ42 alone. nih.govbiofinder.sed-nb.info
The diagnostic utility of this ratio has been demonstrated across various immunoassay platforms and in different patient cohorts, including those with mild cognitive impairment and different forms of dementia. biofinder.semdpi.com The Aβ42/Aβ40 ratio is less affected by preanalytical confounding factors that can alter Aβ42 levels, making it a more robust biomarker for clinical use. mayocliniclabs.com
Discovery of Emerging Peripheral Beta-Amyloid Peptide (1-42) Biomarkers
While CSF analysis provides direct insights into central nervous system pathology, the invasive nature of lumbar puncture limits its widespread use. This has spurred research into the discovery of more accessible, peripheral biomarkers for Aβ42.
Urinary Beta-Amyloid Peptide (1-42) Analysis
The detection of Aβ42 in urine presents a non-invasive and inexpensive method for monitoring and potentially diagnosing Alzheimer's disease. genscript.comnih.gov Aβ42 has been identified as a normal component of urine, and its levels may be related to cognitive status. nih.gov
Recent studies have focused on developing sensitive immunoassays for the detection of Aβ42 in urine samples. genscript.comnih.govnih.gov One such study developed an indirect competitive ELISA (ic-ELISA) using a polyclonal antibody from an alpaca, which was able to detect Aβ42 in urine and precipitated urine protein samples. genscript.comnih.govresearchgate.net The limit of detection for this assay was reported to be 0.39 ng/100 µl. genscript.comresearchgate.net
A preliminary study involving 24 patients with cognitive decline showed a 75.0% positivity rate for urinary Aβ, particularly Aβ42, suggesting its potential as a screening tool. genesispub.org However, other studies have reported that Aβ42 concentrations in urine are often below the detection limit of some commercially available ELISAs. tandfonline.comresearchgate.net Further research is needed to validate the clinical utility of urinary Aβ42 as a reliable biomarker.
Blood-Based Beta-Amyloid Peptide (1-42) Biomarker Research
Blood-based biomarkers for Aβ42 have been a major focus of research for many years due to the ease of sample collection. nih.gov The plasma Aβ42/Aβ40 ratio has emerged as a particularly promising and robust peripheral biomarker for cerebral amyloid pathology. nih.govnih.govbohrium.com A low plasma Aβ42/Aβ40 ratio is associated with a higher amyloid burden in the brain, as measured by amyloid-PET. neurology.org
Numerous studies have demonstrated that the plasma Aβ42/Aβ40 ratio can predict brain amyloid status with high accuracy. practicalneurology.comalzheimer-europe.org This ratio has been shown to be significantly lower in individuals who are amyloid-positive compared to those who are amyloid-negative. nih.govneurology.org The performance of fully automated plasma assays has been evaluated as a potential screening tool for Alzheimer's disease-related β-amyloid status. alzheimer-europe.org
While there is strong evidence supporting the use of the plasma Aβ42/Aβ40 ratio, some inconsistencies in findings have been reported, which may be due to the use of different assay methodologies and the influence of peripheral Aβ production and clearance. nih.govmdpi.com Standardization of measurement techniques, such as immunoprecipitation-mass spectrometry (IP-MS), is crucial for improving the reliability and clinical implementation of blood-based Aβ biomarkers. practicalneurology.commdpi.com
Challenges and Standardization in Beta-Amyloid Peptide (1-42) Biomarker Research
The quantification of beta-amyloid peptide (1-42) (Aβ(1-42)) in cerebrospinal fluid (CSF) is a cornerstone in the biological definition of Alzheimer's disease (AD). Low levels of CSF Aβ(1-42) are thought to reflect its aggregation and deposition into amyloid plaques in the brain. alz.org Despite its widespread acceptance and inclusion in research criteria for AD diagnosis, the journey of Aβ(1-42) from a research tool to a universally standardized clinical biomarker is fraught with challenges. ucl.ac.uknih.gov Significant variability in measured concentrations across laboratories and assay platforms has historically hindered the establishment of universal diagnostic cut-off values. semanticscholar.orgresearchgate.net This variability stems from a combination of pre-analytical, analytical, and clinical factors. Addressing these issues through rigorous standardization is critical for the reliable implementation of Aβ(1-42) in clinical diagnostics and therapeutic trials.
A major source of variability lies in pre-analytical sample handling. ucl.ac.uk The "stickiness" of the Aβ(1-42) peptide makes it prone to adsorption to the surfaces of collection and storage tubes, which can artificially lower its measured concentration. fujirebio.com Studies have shown that the type of plastic used for tubes, such as polypropylene (B1209903) versus polystyrene, can significantly impact Aβ(1-42) levels, with polypropylene being the preferred material to minimize this effect. semanticscholar.org However, even among polypropylene tubes from different manufacturers, significant differences in Aβ(1-42) concentrations have been reported. semanticscholar.org Other pre-analytical factors that contribute to variability include:
Blood Contamination: Contamination of CSF with even small amounts of blood can significantly alter Aβ(1-42) concentrations, particularly in frozen samples. nih.gov While fresh samples may tolerate up to 2.5% blood contamination, frozen samples show a significant decrease in Aβ(1-42) with as little as 0.25% contamination. nih.gov
CSF Gradients: There is evidence of a concentration gradient for Aβ(1-42) during lumbar puncture, with concentrations potentially increasing in successively collected aliquots. nih.gov
Sample Processing and Storage: The time between collection and analysis or freezing, as well as the storage temperature (-20°C vs. -80°C), can affect peptide stability. ucl.ac.ukd-nb.info Repeated freeze-thaw cycles have also been shown to impact Aβ(1-42) levels. semanticscholar.org
To mitigate some of these pre-analytical issues, researchers have proposed using the ratio of Aβ(1-42) to Aβ(1-40). Since both peptides are similarly affected by adsorption to plastic surfaces, their ratio is believed to be a more stable and reliable measure, compensating for some pre-analytical handling variations. ucl.ac.ukfujirebio.com
| Factor | Observation | Mitigation Strategy / Finding | Reference |
|---|---|---|---|
| Tube Material | Aβ peptides adsorb to glass and polystyrene tubes, lowering measured concentrations. | Use of polypropylene (PP) tubes is recommended. However, variability can still exist between PP tubes from different suppliers. | semanticscholar.org |
| Blood Contamination (Frozen CSF) | Contamination as low as 0.25% significantly decreases measured Aβ(1-42) concentrations. | Process fresh samples within 2 hours; careful sample collection to avoid contamination. | nih.gov |
| CSF Collection Gradient | Concentrations may increase in later aliquots compared to the first few milliliters. | Concentrations are stable within the first 5 1-mL aliquots. | nih.gov |
| Tube Transfer | An average of 5% of Aβ(1-42) can be lost with each transfer to a new polypropylene tube. | Minimize sample transfers. The Aβ(1-42)/Aβ(1-40) ratio can partially compensate for this loss. | fujirebio.com |
| Sample Mixing | For frozen samples, not mixing after thawing leads to high variability (CV=15.5%) compared to mixed samples (CV=2.7%). | Thoroughly mix thawed CSF samples before analysis. Mixing fresh samples stored at RT or 4°C is not required. | d-nb.info |
Analytical variability presents another significant hurdle. Various commercial immunoassays, including ELISA and automated chemiluminescent or electrochemiluminescent platforms, are available for measuring Aβ(1-42). nih.govsemanticscholar.org These different methods and platforms often yield different absolute concentration values for the same sample, with inter-laboratory coefficients of variation sometimes reaching 20-35%. semanticscholar.orgfrontiersin.org This discrepancy makes it impossible to apply a single diagnostic cut-off across all methods. The introduction of fully automated assay systems has been shown to reduce some of this variability compared to manual ELISA methods, improving precision. frontiersin.orgnih.gov For instance, one study found the inter-assay coefficient of variation for a chemiluminescent enzyme immunoassay (CLEIA) to be 7.1%, which was lower than that for Luminex (10.7%) and ELISA (10.8%) platforms. frontiersin.org
| Assay Platform | Inter-Assay Coefficient of Variation (CV) | Reference |
|---|---|---|
| ELISA (Manual) | 10.8% | frontiersin.org |
| Luminex (xMAP) | 10.7% | frontiersin.org |
| CLEIA (Automated) | 7.1% | frontiersin.org |
Recognizing these challenges, major international efforts have been launched to standardize Aβ(1-42) measurement. prnewswire.comalz.org A key achievement in this area has been the development of certified reference materials (CRMs) for Aβ(1-42) in a human CSF matrix. nih.govnih.gov Led by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) working group, these CRMs (e.g., ERM-DA480/IFCC, ERM-DA481/IFCC, and ERM-DA482/IFCC) provide a common calibrator for assay manufacturers. nih.govnih.gov Studies have shown these materials to be commutable, meaning they behave similarly to native patient samples across various analytical platforms. ucl.ac.uk The use of these CRMs to recalibrate commercial immunoassays has been shown to dramatically reduce the bias between different assays to less than 5%. nih.gov
In parallel with CRMs, reference measurement procedures (RMPs) based on mass spectrometry have been developed. ucl.ac.uk These methods provide a higher-order standard for accuracy against which routine clinical assays can be benchmarked. Global initiatives, such as the Alzheimer's Association's Quality Control (QC) Program and the Global Biomarker Standardization Consortium (GBSC), bring together laboratories, researchers, and industry partners from around the world. alz.orgprnewswire.comalz.org These programs aim to monitor and reduce inter-laboratory variability by having participating labs measure the same samples, thereby promoting harmonization of procedures and establishing standardized protocols for sample collection, handling, and analysis. ucl.ac.ukalz.org These collaborative efforts are essential for achieving the analytical quality and consistency needed for Aβ(1-42) to be used as a reliable and universally applicable biomarker in the fight against Alzheimer's disease. nih.govelsevierpure.com
Q & A
Q. How should beta-amyloid (1-42) be prepared to ensure monomeric integrity for cell culture experiments?
To minimize pre-aggregated forms, dissolve lyophilized Aβ(1-42) in cold hexafluoroisopropanol (HFIP) for ≥1 hour to disrupt existing aggregates. Evaporate HFIP under nitrogen gas to form a peptide film, then resuspend in anhydrous dimethyl sulfoxide (DMSO) or 1% NH4OH, followed by dilution in PBS to a final concentration ≤1 mg/ml. Centrifuge at 14,000 × g for 10 minutes to remove insoluble aggregates before use .
Q. What are the critical steps for detecting Aβ(1-42) in human cerebrospinal fluid (CSF) using ELISA?
Use a high-sensitivity ELISA kit validated for Aβ(1-42) specificity. Pre-treat CSF samples with 5 M guanidine HCl to dissociate aggregates, and include a standard curve with synthetic Aβ(1-42) (0.5–200 pg/ml). Account for cross-reactivity with Aβ(1-40) by verifying antibody specificity via Western blot .
Q. How can batch-to-batch variability in Aβ(1-42) solubility be addressed?
Always consult the Certificate of Analysis (CoA) for solubility data. For hydrophobic batches, use 1% NH4OH as the primary solvent and sonicate for 10–30 seconds. Confirm monomeric purity via size-exclusion chromatography (SEC) with a Superdex 75 column .
Q. What storage conditions preserve Aβ(1-42) stability for long-term use?
Store lyophilized peptide at −20°C in a desiccator. For working solutions, aliquot into single-use volumes, flash-freeze in liquid nitrogen, and store at −80°C. Avoid repeated freeze-thaw cycles, which promote aggregation .
Advanced Research Questions
Q. How can researchers optimize Aβ(1-42) aggregation protocols to generate specific oligomeric or fibrillar states?
For oligomers: Resuspend HFIP-treated peptide in PBS (pH 7.4) at 100 µM and incubate at 4°C for 24 hours. For fibrils: Agitate at 37°C for 72 hours. Validate aggregation states using thioflavin T (ThT) fluorescence (fibrils) or native PAGE (oligomers). Include SEC or transmission electron microscopy (TEM) for structural confirmation .
Q. What experimental strategies resolve contradictions in Aβ(1-42)-induced neurotoxicity data across studies?
Standardize oligomer preparation (e.g., SEC-purified vs. crude mixtures) and cell culture conditions (e.g., primary neurons vs. immortalized lines). Include positive controls (e.g., pre-aggregated Aβ(1-42)) and assess toxicity via dual endpoints (e.g., MTT assay for viability and caspase-3 activation for apoptosis) .
Q. How do metal ions influence Aβ(1-42) aggregation kinetics, and how can this be experimentally quantified?
Zinc (Zn²⁺) and copper (Cu²⁺) accelerate aggregation at micromolar concentrations. Use stopped-flow fluorescence with ThT to monitor real-time kinetics. Chelators like EDTA (10 mM) can inhibit metal-driven aggregation. Pair with atomic force microscopy (AFM) to correlate kinetics with fibril morphology .
Q. What methodologies distinguish synthetic Aβ(1-42) from recombinant sources in mechanistic studies?
Synthetic peptides may contain trace organic solvents (e.g., HFIP), detectable via GC-MS. Recombinant Aβ(1-42) (e.g., expressed in E. coli) requires endotoxin removal (Limulus amebocyte lysate assay) and verification of N-terminal integrity via Edman sequencing. Compare aggregation propensities using circular dichroism (CD) spectroscopy .
Q. How can cross-seeding experiments between Aβ(1-42) and other amyloidogenic proteins (e.g., α-synuclein) be designed?
Pre-form Aβ(1-42) fibrils and sonicate to generate seeds (50–100 nm). Co-incubate seeds with monomeric α-synuclein (1:10 molar ratio) in PBS at 37°C with shaking. Monitor cross-seeding efficiency via TEM and Congo red birefringence assays .
Q. What are best practices for validating Aβ(1-42)-induced synaptic dysfunction in murine models?
Administer intracerebroventricular (ICV) injections of oligomeric Aβ(1-42) (3–5 nmol in 2 µl saline) and assess long-term potentiation (LTP) in hippocampal slices 7 days post-injection. Include behavioral tests (Morris water maze) and correlate with synaptic marker loss (e.g., PSD-95) via immunohistochemistry .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in Aβ(1-42) quantification between immunoassays and mass spectrometry?
Immunoassays may overestimate Aβ(1-42) due to antibody cross-reactivity with truncated forms. Validate using LC-MS/MS with stable isotope-labeled internal standards (e.g., [¹⁵N]-Aβ(1-42)) and a C18 column for peptide separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
